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substance P(4-11)

Cat. No.: B12403254
M. Wt: 966.2 g/mol
InChI Key: XVTHVTVZLLFSPI-QJCLFNHPSA-N
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Description

Historical Perspective on Substance P and its Fragment Discovery

The journey to understanding Substance P(4-11) begins with the discovery of its parent molecule, Substance P (SP). In 1931, Ulf von Euler and John H. Gaddum first identified a biologically active substance in extracts of equine brain and intestine. wikipedia.orgnih.govnih.gov They observed that this unknown compound induced potent contractions in rabbit intestine and had a hypotensive effect. mdpi.comdiva-portal.org Lacking a definitive identification, they termed it "Substance P," with the "P" likely standing for "powder" or "preparation". wikipedia.orgmdpi.com

For decades, the precise structure of Substance P remained elusive. The breakthrough came in 1971 when Chang and Leeman purified the peptide from bovine hypothalamus and determined its amino acid sequence. wikipedia.orgnih.govnih.govbiologists.com They revealed Substance P to be an undecapeptide, a chain of eleven amino acids: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. wikipedia.orgdiva-portal.org This discovery enabled the synthesis of the peptide, which was crucial for more detailed pharmacological and biochemical studies. diva-portal.org

Following the characterization of the full-length peptide, researchers discovered that Substance P is broken down in the body by various enzymes, such as neutral endopeptidase (NEP). mdpi.com This metabolic process generates several smaller, biologically active fragments. nih.govdiva-portal.org Among these are C-terminal fragments, including the octapeptide Substance P(4-11), which encompasses the amino acid sequence from position 4 to 11 of the parent molecule. mdpi.comcdnsciencepub.comphysiology.org The recognition that these fragments were not merely inactive byproducts but possessed their own biological activities opened new avenues of research.

Milestone Year Key Researchers/Events Significance
Discovery of Substance P 1931Ulf von Euler & John H. GaddumFirst identification of a biologically active extract from brain and gut with potent physiological effects. wikipedia.orgnih.govmdpi.com
Structural Elucidation 1971Chang, Leeman & NiallDetermination of the 11-amino acid sequence of Substance P, enabling its chemical synthesis. wikipedia.orgdiva-portal.orgbiologists.com
Identification of Fragments 1970s-1980sVarious ResearchersDiscovery that Substance P is metabolized into smaller, biologically active fragments, such as SP(4-11). diva-portal.orgcdnsciencepub.comcdnsciencepub.com

Overview of the Tachykinin Neuropeptide Family and Substance P(4-11)

Substance P and its fragments belong to the tachykinin family, one of the largest families of neuropeptides found throughout the animal kingdom. nih.govwikipedia.org The name "tachykinin" (from the Greek tachys, meaning rapid, and kinin, for movement) was coined to reflect their ability to induce rapid contraction of smooth muscle tissue. wikipedia.orgnih.gov A defining feature of tachykinins is a conserved C-terminal amino acid sequence: Phe-X-Gly-Leu-Met-NH2, where 'X' can be an aromatic or an aliphatic amino acid. wikipedia.orgacnp.org This C-terminal region is critical for their biological activity.

In mammals, the tachykinin family includes three principal members: Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). nih.govnih.govacnp.org These peptides are derived from precursor proteins encoded by preprotachykinin genes. wikipedia.orgnih.gov They exert their effects by binding to a class of G protein-coupled receptors known as neurokinin (NK) receptors, of which there are three main types:

NK1 receptor (NK1R): Shows the highest affinity for Substance P. wikipedia.orgacnp.orgnih.gov

NK2 receptor (NK2R): The preferred receptor for Neurokinin A. acnp.org

NK3 receptor (NK3R): The preferred receptor for Neurokinin B. acnp.org

Substance P(4-11) is the C-terminal octapeptide fragment of Substance P. As it retains the critical C-terminal sequence characteristic of the tachykinin family, it is recognized as a potent and highly selective agonist for the NK1 receptor. medchemexpress.com Its activity underscores the principle that the biological function of tachykinins is largely determined by their C-terminal end.

Mammalian Tachykinin Precursor Gene Preferred Receptor
Substance P (SP) TAC1NK1
Neurokinin A (NKA) TAC1NK2
Neurokinin B (NKB) TAC3NK3

This table summarizes the primary mammalian tachykinins and their receptor preferences. wikipedia.orgnih.govwikipedia.orgacnp.org

Significance of Substance P(4-11) as a Biologically Active Neuropeptide Fragment in Research

Substance P(4-11) is not merely a structural component of its parent molecule but a significant research tool in its own right due to its distinct biological activities. As a potent and selective NK1 receptor agonist, it allows scientists to study the specific downstream effects of NK1R activation without the potential confounding interactions of the N-terminal portion of the full-length Substance P molecule. medchemexpress.com

Research has highlighted several key biological effects of Substance P(4-11):

Immune Cell Modulation: In vitro studies have shown that Substance P(4-11) can significantly stimulate the proliferation of human T lymphocytes at nanomolar concentrations. medchemexpress.com It also elicits a strong chemiluminescence burst in human polymorphonuclear leukocytes, indicating an activation of these immune cells. medchemexpress.com

Structure-Activity Relationship Studies: The fragment has been instrumental in understanding which parts of the Substance P molecule are essential for its function. For example, research involving the substitution of the phenylalanine residues within the Substance P(4-11) sequence with other amino acids, such as L-carboranylalanine, resulted in a near-complete loss of biological activity. cdnsciencepub.comresearchgate.net This demonstrates the critical role of these specific aromatic residues in receptor binding and activation.

Receptor Characterization: Analogs of Substance P(4-11) are used in competitive binding assays to characterize the pharmacology of NK1 receptors and to screen for new antagonist compounds. targetmol.com

The study of Substance P(4-11) as a natural metabolite of SP is also crucial. Investigating how SP is processed into this and other fragments in different tissues and cell types provides insight into the localized regulation of tachykinin signaling. physiology.org

Current Research Landscape of Substance P(4-11)

The current research landscape for Substance P(4-11) and related fragments is focused on leveraging their specific interaction with the NK1 receptor, particularly in fields like oncology and cellular signaling.

A prominent area of investigation is the development of targeted therapies for cancers that overexpress the NK1 receptor, such as glioblastoma. mdpi.com Researchers are synthesizing and studying new radiobioconjugates where fragments like Substance P(4-11) act as a vector to deliver therapeutic radionuclides directly to tumor cells. mdpi.com These studies involve detailed characterization of the affinity, stability, and lipophilicity of these novel compounds to optimize their potential for clinical use. mdpi.com The shorter amino acid sequence of SP(4-11) compared to the full-length peptide is being explored for potential advantages in tumor penetration and pharmacokinetics. mdpi.com

Furthermore, recent studies are delving into the nuances of NK1 receptor signaling. Research indicates that different SP metabolites, including C-terminal fragments, can activate different second messenger pathways despite binding to the same receptor. physiology.org For instance, while full-length SP activates pathways that increase both intracellular calcium and cyclic AMP, some C-terminal metabolites may activate these pathways differently. physiology.org This concept of "biased agonism," where a ligand directs a receptor to favor one signaling pathway over another, is a key area of modern pharmacology. Understanding how the metabolic processing of SP into fragments like SP(4-11) fine-tunes cellular responses is a frontier in neuropeptide research.

Research Area Focus of Investigation Key Findings/Goals
Oncology (Glioblastoma) Using SP(4-11) as a vector for targeted radionuclide therapy. mdpi.comSP(4-11) based radiobioconjugates show specific binding to glioblastoma cells expressing NK-1 receptors. Goal is to create more effective, targeted cancer treatments. mdpi.com
Cellular Signaling Investigating how SP metabolites modulate NK1 receptor signaling pathways. physiology.orgC-terminal fragments retain NK1R activity but may activate different second messenger pathways than full-length SP, suggesting a mechanism for fine-tuning cellular responses. physiology.org
Pharmacology Synthesizing and evaluating SP(4-11) analogs. targetmol.comTo better understand the structure-activity relationships of the NK1 receptor and develop novel therapeutic agonists or antagonists. targetmol.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H67N11O10S B12403254 substance P(4-11)

Properties

Molecular Formula

C46H67N11O10S

Molecular Weight

966.2 g/mol

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanediamide

InChI

InChI=1S/C46H67N11O10S/c1-27(2)23-34(45(66)53-30(40(49)61)20-22-68-3)52-39(60)26-51-41(62)35(24-28-11-6-4-7-12-28)56-46(67)36(25-29-13-8-5-9-14-29)57-44(65)33(17-19-38(48)59)55-43(64)32(16-18-37(47)58)54-42(63)31-15-10-21-50-31/h4-9,11-14,27,30-36,50H,10,15-26H2,1-3H3,(H2,47,58)(H2,48,59)(H2,49,61)(H,51,62)(H,52,60)(H,53,66)(H,54,63)(H,55,64)(H,56,67)(H,57,65)/t30-,31-,32-,33-,34-,35-,36-/m0/s1

InChI Key

XVTHVTVZLLFSPI-QJCLFNHPSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3

Origin of Product

United States

Molecular and Biochemical Aspects of Substance P 4 11

Biosynthesis and Endogenous Generation of Substance P(4-11) from Substance P Precursors

Substance P is synthesized from the preprotachykinin-A (PPT-A) gene, which, through alternative splicing, also produces other tachykinins like neurokinin A. wikipedia.orgwjgnet.com The initial protein product undergoes post-translational modification to yield the active 11-amino acid peptide. nih.govsigmaaldrich.com The generation of Substance P(4-11) occurs subsequently through the enzymatic cleavage of the full-length Substance P molecule.

The biological effects of Substance P are terminated and modulated by its enzymatic degradation into various fragments. nih.gov Several enzymes are involved in this process, leading to the formation of metabolites, including Substance P(4-11).

Neutral Endopeptidase (NEP), also known as neprilysin, is a key cell-surface metalloendopeptidase responsible for the degradation of Substance P. nih.govmdpi.comaai.org NEP cleaves SP at multiple sites, generating a variety of shorter fragments, including Substance P(4-11). mdpi.com In fact, NEP is considered one of the primary enzymes responsible for hydrolyzing SP. researchgate.net Studies have shown that the expression and activity of NEP can be inhibited in certain pathological conditions, leading to an increase in SP levels. mdpi.com The co-expression of NEP and the Substance P receptor (NK1 receptor) in the same cells has been shown to significantly reduce SP binding and its subsequent signaling. nih.gov

Aminopeptidase M (AmM or CD13) plays a crucial role in the further breakdown of SP metabolites. nih.govnih.gov Specifically, AmM rapidly hydrolyzes the SP(5-11) fragment, which is generated by the action of DAP IV. nih.govnih.gov This demonstrates a sequential enzymatic cascade in the degradation of Substance P in plasma. Inhibition of AmM has been shown to potentiate the effects of SP(5-11). nih.gov

Besides NEP, DAP IV, and AmM, other enzymes contribute to the degradation of Substance P and its fragments. These include:

Angiotensin-converting enzyme (ACE): This enzyme also participates in the plasma metabolism of SP. nih.gov

Endothelin-converting enzyme-1 (ECE-1): This enzyme is involved in the degradation of SP after its internalization into cells. aai.org

Matrix metalloproteinases (MMPs): Enzymes like chymotrypsin (B1334515) are also known to degrade SP. mdpi.com

The stability of Substance P is generally low due to the action of these various proteases, with a half-life ranging from seconds to minutes. mdpi.com However, its stability can be higher in plasma. mdpi.com

Enzymatic Processing and Cleavage Pathways Generating Substance P(4-11)

Structure-Activity Relationships of Substance P(4-11)

The biological activity of Substance P and its fragments is intrinsically linked to their amino acid sequence. The C-terminal region of Substance P is particularly important for its affinity to the NK1 receptor. mdpi.com The fragment SP(4-11) retains the crucial C-terminal sequence necessary for receptor binding and activation. mdpi.com

Studies have shown that the C-terminal fragments of SP, including SP(4-11), are capable of eliciting biological responses. For instance, SP(4-11) has been observed to have a wheal-producing activity in human skin, though with lower potency compared to the full-length SP. nih.gov It has also been shown to stimulate the proliferation of human T-lymphocytes in vitro. medchemexpress.com However, N-terminal fragments of SP are generally inactive in competing for binding with the full-length peptide. researchgate.net The retention of specific amino acids at the C-terminus, such as Phe7, Phe8, Leu10, and Met11, is critical for NK1 receptor recognition. researchgate.net

Table 1: Key Enzymes in Substance P(4-11) Metabolism

Enzyme Abbreviation Role in SP Metabolism
Neutral Endopeptidase NEP Cleaves SP into shorter fragments, including SP(4-11). mdpi.com
Dipeptidyl(amino)peptidase IV DAP IV Sequentially converts SP to SP(3-11) and SP(5-11). nih.govnih.gov
Aminopeptidase M AmM Rapidly hydrolyzes the SP(5-11) metabolite. nih.govnih.gov
Angiotensin-converting enzyme ACE Contributes to the plasma metabolism of SP. nih.gov
Endothelin-converting enzyme-1 ECE-1 Degrades SP following cellular internalization. aai.org

Critical Amino Acid Residues for Substance P(4-11) Activity

The biological activity of Substance P and its fragments is largely determined by the amino acid sequence at the C-terminus. The octapeptide Substance P(4-11) encompasses the core sequence required for receptor activation. Structure-activity relationship studies have identified several key residues within this fragment that are crucial for its function.

The C-terminal sequence, particularly from position 7 to 11, is essential for receptor binding and activation. researchgate.net Research involving the systematic replacement of amino acids with L-Alanine has demonstrated that substitutions of Phe⁷, Phe⁸, Leu¹⁰, and Met¹¹ lead to a significant loss of affinity and biological activity. researchgate.net Specifically, analogues with alanine (B10760859) substitutions at positions 7 and 8 show markedly weaker hypotensive potency compared to other analogues. researchgate.net

Furthermore, modifying the phenylalanine residues at positions 7 and 8 with the non-natural amino acid carboranylalanine in octa(4-11)-substance P results in a practically inactive compound, highlighting the critical role of the specific aromatic nature of these residues. The C-terminal amide group is also vital; its removal or alteration to a free acid or ester drastically reduces activity, indicating its importance in receptor interaction. nih.gov In contrast, the Gly⁹ residue can be replaced by L-Alanine without a significant change in myotropic or hypotensive activities. researchgate.net

Table 1: Effect of Alanine Substitution on the Activity of Substance P Analogues

Substituted Residue Position Impact on Biological Activity Reference
Phenylalanine 7 Significant loss of affinity and potency. researchgate.net
Phenylalanine 8 Significant loss of affinity and potency. researchgate.net
Glycine 9 No significant change in activity. researchgate.net
Leucine 10 Variable loss of affinity. researchgate.net
Methionine 11 Variable loss of affinity. researchgate.net

Comparison of Substance P(4-11) Agonist Properties to Full-Length Substance P

Substance P(4-11) acts as a potent and highly selective agonist at NK-1 receptors. medchemexpress.com The C-terminal fragments of Substance P, including the (4-11) octapeptide, are often considered the active portion, or "pharmacophore," of the molecule. termedia.pl Studies have shown that C-terminal fragments as short as the hexapeptide (SP 6-11) can be at least as active as the full-length undecapeptide in increasing neuronal firing, with the octa-, hepta-, and hexapeptides evoking even larger responses than the parent molecule in some assays. nih.gov

Influence of Modifications on Substance P(4-11) Functional Activity

Modifications to the Substance P(4-11) sequence have been explored to alter its activity, stability, and potential therapeutic applications.

Amino Acid Substitution: Replacing key amino acids can dramatically alter function. As mentioned, substituting Phe⁷ or Phe⁸ with carboranylalanine renders the octapeptide inactive. researchgate.net The introduction of a Sarcosine (Sar) residue at position 9 and an oxidized Methionine (Met(O₂)) at position 11 in the full-length SP creates a potent and selective NK-1 receptor agonist. rndsystems.com

Radiolabeling: For imaging and therapeutic purposes, Substance P fragments are often conjugated with chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to allow for labeling with radionuclides. For example, [¹⁷⁷Lu]DOTA-Substance P(4–11) has been synthesized and shown to bind specifically to NK-1 receptors on glioblastoma cells with high affinity. mdpi.com Such modifications are crucial for developing targeted radiopharmaceuticals.

C-Terminal Amide Modification: The C-terminal amide is critical for activity. Even slight modifications, such as replacing the amide protons with alkyl groups or extending it to a hydrazide, result in a significant loss of activity, underscoring the strict structural requirement at this position for receptor interaction. nih.gov

Table 2: Examples of Modified Substance P(4-11) Analogues and Their Properties

Analogue Modification Functional Outcome Reference
[Ala⁷]-SP Substitution of Phe⁷ with Ala Weaker hypotensive potency researchgate.net
[Ala⁸]-SP Substitution of Phe⁸ with Ala Weaker hypotensive potency researchgate.net
[Car⁷,⁸]-octa(4-11)-SP Substitution of Phe⁷ and Phe⁸ with Carboranylalanine Practically inactive researchgate.net
[¹⁷⁷Lu]DOTA-SP(4–11) Conjugation of DOTA and Lutetium-177 (B1209992) Specific binding to NK-1 receptors mdpi.com
[Sar⁹,Met(O₂)¹¹]-SP Substitution of Gly⁹ with Sar and Met¹¹ with Met(O₂) Potent and selective NK-1 agonist rndsystems.com

Metabolic Fate and Stability of Substance P(4-11) in Biological Milieu

In Vitro Stability Profiles of Substance P(4-11) in Various Media

The therapeutic utility of peptides like Substance P and its fragments is often limited by their short biological half-life due to rapid enzymatic degradation. mdpi.com Full-length Substance P is known to be unstable in tissues, with a half-life in the range of seconds to minutes, but is more stable in plasma. nih.govaai.org It is degraded by several enzymes, including neprilysin and angiotensin-converting enzyme (ACE). physiology.orgnih.gov

The stability of Substance P fragments is also a critical factor. Studies on radiolabeled analogues provide insight into their stability. For instance, [¹⁷⁷Lu]DOTA-SP(4–11) was found to be stable in phosphate-buffered saline (PBS) and cerebrospinal fluid (CSF). mdpi.com However, it showed lower stability in human serum, indicating enzymatic biodegradation. mdpi.com In general, shorter SP fragments tend to exhibit faster enzymatic degradation in human serum compared to the full-length peptide. mdpi.com

Efforts to improve stability often involve chemical modifications. Introducing D-amino acids into SP analogues, such as in [D-Arg¹,D-Phe⁵, D-Trp⁷,⁹, Leu¹¹]-SP, has been shown to successfully enhance stability. This particular antagonist was found to be stable in water, acetic acid, and human plasma, with degradation primarily observed in liver homogenates where it had a half-life of 0.98 hours. nih.gov Similarly, another modified fragment, [Arg⁶, D-Trp⁷,⁹, MePhe⁸]-SP(6-11), also showed a half-life of 1.53 hours in liver homogenates, though it was susceptible to oxidation in plasma. nih.gov These findings indicate that while the base SP(4-11) fragment is susceptible to degradation, strategic modifications can significantly improve its stability in biological media.

Table 3: In Vitro Stability of Substance P Analogues

Compound Medium Stability/Half-Life Reference
[¹⁷⁷Lu]DOTA-SP(4–11) Human Serum Lower stability due to enzymatic degradation mdpi.com
[¹⁷⁷Lu]DOTA-SP(4–11) PBS & CSF Stable mdpi.com
[D-Arg¹,D-Phe⁵, D-Trp⁷,⁹, Leu¹¹]-SP Human Plasma Stable (>13% degradation over 24h) nih.gov
[D-Arg¹,D-Phe⁵, D-Trp⁷,⁹, Leu¹¹]-SP PBS Liver Homogenate t½ = 0.98 hours nih.gov
[Arg⁶, D-Trp⁷,⁹, MePhe⁸]-SP(6-11) PBS Liver Homogenate t½ = 1.53 hours nih.gov

Receptor Pharmacology and Intracellular Signaling of Substance P 4 11

Neurokinin Receptor Binding Specificity of Substance P(4-11)

The biological effects of tachykinins like Substance P and its fragments are mediated through their binding to neurokinin (NK) receptors, which are a class of G protein-coupled receptors (GPCRs). jneurology.comnih.govwikipedia.org There are three main subtypes of neurokinin receptors: NK1R, NK2R, and NK3R. unimi.it

Substance P(4-11) demonstrates a high degree of selectivity as an agonist for the Neurokinin 1 Receptor (NK1R). medchemexpress.commedchemexpress.com The C-terminal region of Substance P, which constitutes Substance P(4-11), is crucial for its binding affinity to the NK1R. nih.govmdpi.com Specifically, the amino acid sequence Phe-Phe-Gly-Leu-Met-NH2 at the C-terminus is responsible for the affinity to NK1R. nih.govmdpi.com While the full-length Substance P binds with high affinity to NK1R, the fragment Substance P(4-11) also retains potent agonist activity at this receptor. medchemexpress.commedchemexpress.com Studies have shown that Substance P(4-11) can stimulate the proliferation of human T lymphocytes at nanomolar concentrations, indicating its efficacy as an NK1R agonist. medchemexpress.com Another peptide, Septide, which is a potent NK1R agonist, has a Kd value of 0.55 nM. medchemexpress.com

Interactive Data Table: Binding Affinity of Tachykinins and Fragments for NK1R

CompoundReceptorBinding Affinity (pKi)SpeciesAgonist/Antagonist
Substance PNK1R7.0 - 9.3Human, Mouse, RatFull agonist
SeptideNK1R7.0 - 9.3HumanFull agonist
Neurokinin ANK1R6.2 - 9.3Human, Mouse, RatFull agonist

This table is based on data from the IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.org The pKi value is the negative logarithm of the equilibrium dissociation constant (Ki), and higher values indicate stronger binding affinity.

While Substance P has the highest affinity for the NK1R, it can also bind to NK2R and NK3R, albeit with lower affinity. jneurology.comnih.govrndsystems.com Consequently, at higher concentrations, Substance P(4-11) may also exhibit some interaction with NK2 and NK3 receptors. However, its selectivity for NK1R is a defining characteristic. The rank order of affinity for the NK1 receptor among tachykinins is Substance P > Substance K > Neuromedin-K. uniprot.org The binding of Substance P and its fragments is primarily directed towards the NK1R, and significant effects on NK2R and NK3R typically require much higher concentrations of the ligand. jneurology.comnih.gov

Activation of G Protein-Coupled Receptor Pathways by Substance P(4-11)

Upon binding to the NK1R, Substance P(4-11) initiates a cascade of intracellular signaling events. The NK1R is coupled to heterotrimeric G proteins, and its activation leads to the modulation of various second messenger systems. unimi.itnih.gov

Activation of the NK1R by Substance P can lead to signaling through both Gq and Gs proteins. biorxiv.orgnih.govescholarship.orgbiorxiv.org This dual coupling suggests that the receptor can exist in different active conformations. biorxiv.orgbiorxiv.org Shorter fragments of Substance P, such as SP(6-11), have been shown to be Gq-biased peptides, indicating that the N-terminal portion of Substance P is important for potent Gs signaling. biorxiv.orgnih.govescholarship.org Given that Substance P(4-11) is also an N-terminally truncated fragment, it is plausible that it also exhibits a preference for Gq coupling over Gs coupling, leading to a biased signaling profile. This differential coupling allows for a nuanced regulation of cellular responses depending on the specific agonist bound to the receptor. biorxiv.orgnih.govescholarship.org

A primary signaling pathway activated by Substance P(4-11) through the Gq-coupled NK1R is the phospholipase C (PLC) pathway. nih.govnih.govnih.govfrontiersin.org The activation of Gq proteins stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). uni-duesseldorf.denih.govfrontiersin.orgyoutube.com Studies comparing Substance P and Substance P(4-11) have shown that both peptides induce a rapid breakdown of PIP2 and stimulate the production of IP3. nih.gov IP3 subsequently triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.govfrontiersin.orgyoutube.com This cascade of events ultimately leads to a variety of cellular responses, including the modulation of gene expression and cell function. nih.gov

Interactive Data Table: Effect of Substance P Fragments on Phosphoinositide Metabolism

CompoundEffect on PIP2 BreakdownEffect on PI BreakdownIP3 Production
Substance PInduces rapid breakdownInduces decreaseStimulates production
Substance P(4-11)Induces rapid breakdownNo effectStimulates production

This table is based on findings from a study comparing the effects of Substance P and Substance P(4-11) on phosphoinositide metabolism in the rat parotid gland. nih.gov

In addition to the IP3/DAG pathway, the activation of NK1R can also modulate the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, primarily through coupling to Gs proteins which stimulate adenylyl cyclase. unimi.itnih.govwjgnet.com However, the N-terminal region of Substance P appears to be crucial for potent Gs signaling and subsequent cAMP accumulation. biorxiv.orgnih.gov Research has shown that N-terminally truncated metabolites of Substance P, such as SP(6-11), have diminished ability to increase cAMP compared to the full-length peptide, while retaining their ability to increase intracellular calcium. physiology.orgnih.gov This suggests that Substance P(4-11), being a C-terminal fragment, would likely have a reduced capacity to stimulate the cAMP pathway compared to full-length Substance P. physiology.orgnih.gov The differential effects on the IP3/DAG and cAMP pathways by Substance P and its metabolites allow for selective activation of cellular responses. physiology.orgnih.gov

Induction of Intracellular Calcium Mobilization by Substance P(4-11)

Substance P(4-11), a C-terminal fragment of Substance P, is an agonist that demonstrates high selectivity for neurokinin-1 (NK1) receptors. medchemexpress.commedchemexpress.com The binding of Substance P and its fragments to the NK1 receptor, a G protein-coupled receptor, initiates a cascade of intracellular signaling events. jneurology.comwjgnet.complos.org One of the primary pathways activated is the hydrolysis of membrane phosphoinositides by phospholipase C, leading to the generation of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). wjgnet.com

The formation of IP3 triggers the release of calcium from intracellular stores, resulting in a transient increase in the intracellular calcium concentration ([Ca²⁺]i). wjgnet.complos.orgphysiology.org This mobilization of intracellular calcium is a key event in the signal transduction pathway initiated by Substance P and its analogs. jneurology.comwjgnet.com Studies have shown that even C-terminal fragments of Substance P, such as Substance P (7-11), can induce an increase in intracellular calcium concentration. medchemexpress.com

Research in various cell types has demonstrated this calcium-mobilizing effect. For instance, treatment of U373MG astrocytoma cells with Substance P leads to a dose-dependent increase in intracellular calcium. plos.org Similarly, in human T lymphocytes, Substance P has been shown to induce a rise in intracellular calcium concentration, although some evidence suggests this may occur through a receptor-independent mechanism in these specific cells. nih.gov The ability of Substance P fragments to mobilize intracellular calcium highlights their role in activating cellular responses through the NK1 receptor signaling pathway. wjgnet.comphysiology.org

Table 1: Effect of Substance P Analogs on Intracellular Calcium Mobilization

Compound Effect on Intracellular Calcium Cell Type Reference
Substance P Dose-dependent increase U373MG astrocytoma cells plos.org
Substance P Rise in intracellular calcium Human T lymphocytes nih.gov
Substance P (7-11) Increase in intracellular calcium Not specified medchemexpress.com
Substance P Analogs Retain activity to increase [Ca²⁺]i HEK293 cells expressing NK1R physiology.org

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways by Substance P(4-11)

The interaction of Substance P (SP) and its fragments, including SP(4-11), with the neurokinin-1 receptor (NK1R) triggers the activation of several downstream signaling cascades, prominently featuring the mitogen-activated protein kinase (MAPK) pathways. jneurology.comwjgnet.com These pathways, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinases (JNK), are crucial in mediating cellular processes like proliferation, differentiation, and apoptosis. wjgnet.commdpi.comcsic.es

Upon SP binding, the NK1R activates these MAPK pathways through various mechanisms. mdpi.com One significant pathway involves the transactivation of the epidermal growth factor receptor (EGFR). csic.es In glioma cells, SP-induced activation of the MAPK pathway and subsequent cell proliferation are dependent on EGFR transactivation, a process mediated by the Gαi protein subunit. mdpi.comcsic.es However, other studies suggest that in certain contexts, NK1R-mediated ERK1/2 phosphorylation is significantly reliant on the c-Src kinase. mdpi.com

The activation of ERK1/2, in particular, is a well-documented consequence of SP/NK1R signaling. wjgnet.com Once activated, ERK1/2 can translocate to the nucleus, where it influences gene expression related to cell proliferation and survival. wjgnet.com Research in murine macrophages has shown that SP stimulation activates ERK1/2 and p38 MAPK, but not JNKs. nih.gov This activation was found to be upstream of NF-κB-driven chemokine production. nih.gov Furthermore, studies on spiral ganglion neurons have demonstrated that the neuroprotective effects of SP against apoptosis are mediated through MAPK/ERK activation. researchgate.netnih.gov

Table 2: Role of Substance P in MAPK Pathway Activation

Cell Type Activated MAPK Downstream Effect Reference
Glioma cells ERK1/2 Cell proliferation, DNA synthesis mdpi.comcsic.es
Murine macrophages ERK1/2, p38 MAPK NF-κB activation, chemokine production nih.gov
Spiral ganglion neurons MAPK/ERK Neuroprotection from apoptosis researchgate.netnih.gov
Human astrocytoma cells ERK1/2 Mitogenesis csic.es

Role of Substance P(4-11) in Nuclear Factor-κB (NF-κB) Activation

Substance P (SP) and its fragments play a significant role in inflammatory processes, partly through the activation of the transcription factor nuclear factor-kappa B (NF-κB). jneurology.comnih.gov NF-κB is a key regulator of genes involved in inflammation and immune responses. jneurology.comfrontiersin.org The activation of the neurokinin-1 receptor (NK1R) by SP can lead to the activation of NF-κB, which in turn modulates the expression of various inflammatory genes. jneurology.com

In murine macrophages, SP treatment has been shown to strongly induce the classical pathway of IκB-dependent NF-κB activation, enhancing both its DNA binding and transactivation activity. nih.gov This activation is mediated by the upstream activation of ERK1/2 and p38 MAPK signaling pathways. nih.gov Similarly, in a co-culture system of genetically diabetic mice skin fibroblasts and macrophages, SP was found to induce the activation of IKKα/β and the phosphorylation of IκBα, leading to NF-κB activation and the transcription of pro-inflammatory factors. nih.gov

However, the effect of SP on NF-κB activity can be complex and context-dependent. In 3T3 fibroblasts expressing the human NK1R, SP was found to inhibit NF-κB activity that was induced by tumor necrosis factor α (TNFα). physiology.org This suggests that the cellular response to SP in terms of NF-κB modulation can vary depending on the cell type and the specific experimental conditions. physiology.org The truncated form of the NK1R, which lacks a significant portion of the C-terminus, does not lead to NF-κB activation upon SP binding. frontiersin.org

Table 3: Substance P-Mediated NF-κB Activation in Different Cell Types

Cell Type Effect on NF-κB Mediating Pathways Reference
Murine macrophages Activation ERK1/2, p38 MAPK nih.gov
Diabetic mice skin fibroblasts (co-cultured with macrophages) Activation IKKα/β, IκBα phosphorylation nih.gov
3T3 fibroblasts (expressing hNK1R) Inhibition (of TNFα-induced activity) Not specified physiology.org
Immune cells (general) Activation MAPK cascades frontiersin.org

Involvement of Substance P(4-11) in mTOR Pathway Activation

Substance P (SP) and its interaction with the neurokinin-1 receptor (NK1R) have been implicated in the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival. mdpi.comresearchgate.netnih.gov The mTOR pathway integrates signals from various upstream pathways, including the PI3K/Akt axis, to control protein synthesis and other anabolic processes. mdpi.comnih.gov

In glioma cells, SP has been shown to induce anti-apoptotic effects through the PI3K/Akt/mTOR pathway. mdpi.comcsic.es Specifically, SP activates mTOR, leading to increased tumor cell growth and metastasis by activating downstream effectors such as p70S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). researchgate.net In U-373 MG astrocytoma cells, SP activates the phosphorylation of PHAS-I (4E-BP1) and p70S6K, an effect that is inhibited by the mTOR inhibitor rapamycin. mdpi.comcsic.es

Furthermore, research has demonstrated that SP can directly induce the M2 polarization of inflammatory macrophages by activating the PI3K/Akt/mTOR/S6kinase pathway. nih.gov This effect was nullified by pretreatment with an NK1R antagonist and specific inhibitors of the signaling pathway, confirming the role of SP/NK1R in activating this cascade. nih.gov This highlights the diverse cellular functions regulated by SP through the mTOR pathway, ranging from cancer progression to immune cell differentiation. mdpi.comresearchgate.netnih.gov

Table 4: Substance P and mTOR Pathway Activation

Cell Type Downstream Effectors Cellular Outcome Reference
Glioma cells p70S6K, 4E-BP1 Anti-apoptosis, cell growth, metastasis mdpi.comcsic.esresearchgate.net
Inflammatory macrophages p70S6K M2 polarization nih.gov
U-373 MG astrocytoma cells PHAS-I, p70S6K Protein synthesis mdpi.comcsic.es

Neurokinin 1 Receptor Dynamics and Substance P(4-11) Interaction

Receptor Internalization and Recycling Mechanisms Triggered by Substance P(4-11)

The binding of Substance P (SP) or its fragments like SP(4-11) to the neurokinin-1 receptor (NK1R) initiates a dynamic process of receptor internalization and subsequent recycling. jneurology.comnih.govwikipedia.org This process is crucial for regulating the duration and intensity of the cellular response to the neuropeptide. Upon agonist binding, the NK1R is rapidly internalized via a clathrin-dependent mechanism into acidified endosomes. jneurology.comwikipedia.org

Within the acidic environment of the endosomes, the SP-NK1R complex dissociates. jneurology.commdpi.com Following dissociation, SP is typically degraded, while the NK1R is recycled back to the cell surface, a process that contributes to the resensitization of the cell to further stimulation. jneurology.commdpi.com The fate of the internalized receptor can be influenced by the concentration of SP. Low concentrations of SP tend to favor receptor recycling, whereas sustained exposure to high concentrations, as might occur during inflammation, can lead to ubiquitination and degradation of the NK1R. jneurology.com

The internalization process is mediated by the interaction of the activated NK1R with β-arrestins. plos.orgnih.gov Following SP stimulation, β-arrestins are recruited from the cytosol to the plasma membrane and then co-localize with the NK1R in endosomes. nih.gov A truncated form of the NK1R, which lacks a significant portion of its C-terminus, exhibits impaired internalization, likely due to a reduced ability to interact with β-arrestin. pnas.org

Table 5: Key Steps in NK1R Internalization and Recycling

Step Description Key Molecules Involved Reference
1. Agonist Binding Substance P or SP(4-11) binds to NK1R. Substance P, NK1R jneurology.comwikipedia.org
2. Internalization The receptor-agonist complex is internalized into endosomes. Clathrin, β-arrestins jneurology.complos.orgwikipedia.org
3. Dissociation The acidic endosomal environment causes the complex to dissociate. Low pH jneurology.commdpi.com
4. Fate of Ligand and Receptor SP is degraded, and the NK1R is recycled to the cell surface or degraded. Ubiquitin (for degradation) jneurology.commdpi.com

Desensitization of NK1R Response by Substance P(4-11)

Continuous or repeated exposure to Substance P (SP) or its C-terminal fragments leads to the desensitization of the neurokinin-1 receptor (NK1R), a process that attenuates the cellular response to the agonist. wikipedia.orgnih.gov This desensitization is characterized by the uncoupling of the activated receptor from its associated G-proteins, thereby terminating the intracellular signal. nih.gov

A key mechanism underlying NK1R desensitization involves the phosphorylation of the receptor by G-protein receptor kinases (GRKs). frontiersin.orgnih.gov This phosphorylation event facilitates the binding of β-arrestins, which not only sterically hinder the interaction of the receptor with G-proteins but also target the receptor for internalization. nih.gov In cultured myenteric neurons, SP stimulation leads to a rapid but transient increase in intracellular calcium that desensitizes to repeated stimulation, indicative of this regulatory process. nih.gov

The C-terminal tail of the NK1R is crucial for these regulatory processes. mdpi.com A naturally occurring truncated variant of the NK1R, which lacks 96 amino acids at the C-terminus, shows impaired desensitization and endocytosis. frontiersin.orgpnas.org This truncated receptor binds SP with a lower affinity and does not effectively signal through pathways that lead to desensitization, such as NF-κB activation. frontiersin.org The process of receptor recycling following internalization is also essential for the resensitization of the NK1R, allowing the cell to respond to subsequent stimuli. mdpi.com

Table 6: Factors Involved in NK1R Desensitization

Factor Role in Desensitization Consequence Reference
G-protein receptor kinases (GRKs) Phosphorylate the activated NK1R. Promotes β-arrestin binding. frontiersin.orgnih.gov
β-arrestins Bind to the phosphorylated receptor. Uncouples the receptor from G-proteins and promotes internalization. nih.gov
Receptor Internalization Removes receptors from the cell surface. Reduces the number of available receptors for stimulation. jneurology.compnas.org
Truncated NK1R Lacks key C-terminal residues. Impaired desensitization and internalization. frontiersin.orgpnas.org

Table of Compound Names

Compound Name Abbreviation
Substance P SP
Neurokinin-1 Receptor NK1R
Inositol 1,4,5-triphosphate IP3
Diacylglycerol DAG
Mitogen-Activated Protein Kinase MAPK
Extracellular signal-regulated kinases 1 and 2 ERK1/2
c-Jun N-terminal kinases JNK
Epidermal Growth Factor Receptor EGFR
Nuclear Factor-kappa B NF-κB
Tumor Necrosis Factor α TNFα
Mammalian Target of Rapamycin mTOR
Phosphoinositide 3-kinase PI3K
Protein Kinase B Akt
p70S6 kinase p70S6K
Eukaryotic initiation factor 4E-binding protein 1 4E-BP1

Physiological Modulatory Roles of Substance P 4 11 in Research Models

Immunomodulatory Actions of Substance P(4-11)

Substance P(4-11) exerts a range of effects on immune cells, highlighting its potential role as a significant mediator in the interplay between the nervous and immune systems. These actions include the stimulation of immune cell proliferation, induction of inflammatory mediators, and regulation of cell movement.

Stimulation of T Lymphocyte Proliferation by Substance P(4-11) in vitro

In laboratory settings, Substance P(4-11) has been shown to directly stimulate the proliferation of human T lymphocytes. nih.gov This proliferative effect is observed at concentrations ranging from 10⁻⁹ M to 10⁻⁷ M, as measured by the uptake of [³H]thymidine and [³H]leucine. nih.gov Furthermore, Substance P(4-11) can augment the proliferative response of T lymphocytes to mitogens such as phytohemagglutinin (PHA) at concentrations between 10⁻¹⁰ M and 10⁻⁷ M. nih.gov The pro-proliferative effect of Substance P(4-11) on T cells can be inhibited by an inactive analogue of Substance P, suggesting a specific interaction with cellular components. nih.gov

ParameterSubstance P(4-11) ConcentrationObservation
Direct Proliferation 10⁻⁹ M to 10⁻⁷ MSignificant stimulation of human T lymphocyte proliferation. nih.gov
Augmentation of Mitogen Response (PHA) 10⁻¹⁰ M to 10⁻⁷ MEnhanced proliferative response of human T lymphocytes. nih.gov

Induction of Cytokine and Chemokine Release by Substance P(4-11)

Substance P(4-11) has been identified as a potent inducer of pro-inflammatory cytokine and chemokine secretion from various immune cells, including monocytes and mast cells.

Research has demonstrated that the carboxyl-terminal peptide Substance P(4-11) can induce the release of several key pro-inflammatory cytokines from human blood monocytes. nih.govscispace.com These include Interleukin-1 (IL-1), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). nih.gov This effect is observed at low doses and is a specific action, as it can be inhibited by a Substance P antagonist. nih.gov The induction of these cytokines by Substance P(4-11) requires de novo protein synthesis by the monocytes. nih.gov

CytokineCell SourceInducing Agent
Interleukin-1 (IL-1)Human Blood MonocytesSubstance P(4-11) nih.gov
Tumor Necrosis Factor-alpha (TNF-α)Human Blood MonocytesSubstance P(4-11) nih.gov
Interleukin-6 (IL-6)Human Blood MonocytesSubstance P(4-11) nih.gov

While extensive research has elucidated the role of the full-length Substance P peptide in promoting an M2-like phenotype in macrophages, which is associated with tissue repair and resolution of inflammation, specific studies focusing solely on the Substance P(4-11) fragment are limited. plos.orgnih.gov The broader literature on Substance P suggests that it can induce the production of anti-inflammatory cytokines such as Interleukin-10 (IL-10) and Interleukin-4 (IL-4) from macrophages, contributing to their polarization towards an M2 phenotype. plos.org However, further research is required to definitively characterize the specific role of the Substance P(4-11) fragment in modulating macrophage polarization.

The C-terminal octapeptide of Substance P, which includes the 4-11 sequence, has been shown to be involved in mast cell activation. frontiersin.org In some experimental models, this fragment has been observed to inhibit histamine release induced by the full Substance P molecule in rat peritoneal mast cells. frontiersin.org In human skin, the C-terminal octapeptide of Substance P also inhibited the wheal and flare reactions induced by Substance P. frontiersin.org It is important to note that Substance P can induce the release of various mediators from mast cells, including histamine and pro-inflammatory cytokines like TNF-α and IL-6. frontiersin.orgpnas.org

Regulation of Leukocyte Chemotaxis and Migration by Substance P(4-11)

The C-terminal portion of Substance P is largely considered to be responsible for its chemotactic activity. annualreviews.org Substance P itself is a potent chemoattractant for human monocytes. annualreviews.org While direct and detailed studies on the specific chemotactic effects of the Substance P(4-11) fragment on a wide range of leukocytes are not extensively detailed in the provided search results, the established role of the C-terminal domain in the full peptide's migratory effects suggests a likely involvement of the 4-11 fragment in this process. Further investigation is needed to fully elucidate the specific role and potency of Substance P(4-11) in directing the migration of different leukocyte populations.

Influence of Substance P(4-11) on Platelet Effector Functions in Host Defense

Substance P(4-11), a carboxy-terminal fragment of the neuropeptide Substance P, has been shown to influence the effector functions of platelets in host defense mechanisms. nih.govoup.com In in vitro studies, Substance P(4-11) at a concentration of 10⁻⁸ M induced a 40% increase in the cytotoxic activity of platelets against the larvae of Schistosoma mansoni. oup.comnih.gov This effect, while significant, is less potent than that of the full Substance P molecule, which elicited a 90% increase in cytotoxicity under the same conditions. nih.govoup.com The activity of Substance P(4-11) is specific, as demonstrated by inhibition with a Substance P antagonist. oup.comnih.gov

Flow cytofluorometry data indicates that Substance P binds to approximately 20% of a homogenous platelet population, suggesting a direct interaction. nih.govoup.com Furthermore, the immunomodulatory role of IgE has been observed to impact the Substance P-dependent functions of platelets. Pre-incubation with human IgE or specific monoclonal antibodies that inhibit IgE-dependent killing resulted in a significant reduction of the Substance P-mediated cytotoxic activity of platelets. nih.govoup.com These findings highlight a potential pathway for the nervous system to regulate host defense responses through the action of neuropeptides on platelet function. nih.gov

Table 1: Effect of Substance P Fragments on Platelet Cytotoxicity

Compound Concentration (M) Induction of Platelet Cytotoxic Activity (%)
Substance P 10⁻⁸ 90
Substance P(4-11) 10⁻⁸ 40
Substance P (C-terminal free acid) Not specified No effect

Cellular Proliferation and Differentiation Modulation by Substance P(4-11)

Research indicates that Substance P and its fragments can influence fibroblast activity and collagen remodeling. Substance P has been shown to increase the rate of collagen remodeling by primary human tenocytes in a three-dimensional collagen lattice model. nih.gov This effect is mediated through the neurokinin-1 receptor (NK-1R). nih.gov Gene expression analysis revealed that Substance P stimulation leads to significant increases in MMP3 and ACTA2 mRNA levels in these collagen lattices. nih.gov While Substance P itself has been shown to stimulate collagen production in some contexts, particularly in the presence of other factors like TGF-β, the direct and independent effects of the specific fragment Substance P(4-11) on collagen production by fibroblasts are not extensively detailed in the provided research. physiology.orgnih.gov However, studies on the parent molecule, Substance P, show it can enhance collagen deposition and remodeling, processes in which fibroblasts play a central role. nih.govmdpi.com

The neuropeptide Substance P is recognized for its role in modulating stem cell activity, including proliferation and migration, which are critical for tissue repair and regeneration. nih.gov Substance P has been demonstrated to promote the proliferation and migration of mesenchymal stem cells (MSCs). tjyybjb.ac.cnvitrobiopharma.com For instance, Substance P can induce the mobilization of MSCs into circulation, contributing to tissue repair. nih.gov In vitro studies have shown that Substance P enhances the proliferation and migration of human epidermal keratinocytes and dermal fibroblasts. mdpi.com While the broader research points to the involvement of Substance P in stem cell dynamics, specific in vitro data focusing solely on the effects of the Substance P(4-11) fragment on stem cell proliferation and migration are not explicitly detailed in the available search results. However, the known activities of the parent molecule suggest a potential role for its fragments in these processes.

Vascular and Tissue Homeostasis Regulation by Substance P(4-11)

In vitro studies have demonstrated that C-terminal fragments of Substance P, including Substance P(4-11), possess vasodilatory properties, although they are less potent than the parent molecule. cdnsciencepub.com In canine common carotid artery preparations pre-contracted with noradrenaline, Substance P(4-11) induced relaxation. cdnsciencepub.com The order of potency for vasodilation was found to be Substance P > Substance P(4-11) > Substance P(6-11). cdnsciencepub.com The relaxation induced by both Substance P and its fragments is dependent on the presence of the endothelium. nih.govjneurosci.org This endothelium-dependent vasodilation is a key aspect of their vascular activity. mdpi.com However, unlike Substance P, the C-terminal fragment SP(4-11) did not cause desensitization to subsequent applications of itself. nih.govjneurosci.org

Table 2: Relative Potency of Substance P and its Fragments on Vasodilation

Compound Relative Potency
Substance P +++
Substance P(4-11) ++
Substance P(6-11) +

Substance P is a known promoter of angiogenesis, the formation of new blood vessels, a critical process in wound healing and tissue repair. nih.govresearchgate.net It has been shown to stimulate the proliferation and migration of endothelial cells, which are fundamental steps in angiogenesis. researchgate.net The pro-angiogenic effects of Substance P are mediated, at least in part, by the production of nitric oxide (NO). researchgate.net While the direct role of the specific fragment Substance P(4-11) in angiogenesis is not extensively detailed in the provided search results, the established pro-angiogenic activity of the parent Substance P molecule suggests that its fragments could also participate in this complex process. ahajournals.orgtermedia.pl The involvement of Substance P in recruiting progenitor cells and modulating inflammation further underscores its importance in vascular regeneration. ahajournals.org

Contribution to Tissue Regeneration Mechanisms in animal models

Substance P (SP) and its C-terminal fragments, including the octapeptide Substance P(4-11), are significant contributors to tissue repair and regeneration in various animal models. The biological activity of Substance P is largely attributed to its C-terminal sequence, with fragments containing six or more amino acids demonstrating comparable, and in some cases greater, potency to the parent molecule nih.gov. The octapeptide SP(4-11) has been identified as a particularly potent fragment nih.gov. The mechanisms underlying these regenerative effects are multifaceted, involving the stimulation of cell proliferation, mobilization of stem cells, and modulation of inflammatory responses, primarily through the neurokinin-1 receptor (NK1R).

In vitro studies have provided direct evidence of the proliferative effects of SP(4-11). Research on lymphocyte proliferation demonstrated that both Substance P and the substitute peptide SP(4-11) stimulated significant increases in [3H]thymidine and [3H]leucine uptake in human and murine T-lymphocytes, indicating a direct role in promoting cell division, a fundamental aspect of tissue regeneration annualreviews.org.

In animal models, the full SP molecule, acting through the NK1R which SP(4-11) potently activates, has been shown to promote tissue repair by mobilizing bone marrow-derived mesenchymal stem cells (MSCs) into the peripheral circulation and guiding their migration to sites of injury researchgate.netcellphysiolbiochem.com. This process is crucial for replacing damaged cells and reconstructing tissue architecture. Furthermore, SP enhances neovascularization and modulates the host's inflammatory response, which are critical for successful wound healing ahajournals.org. For instance, in diabetic mice with excisional wounds, topical treatment with Substance P was found to promote healing by inducing an acute inflammatory response that facilitates the transition to the proliferative phase and encourages a pro-regenerative M2 macrophage phenotype nih.gov.

Model SystemKey FindingImplication for Regeneration
Murine & Human T-lymphocytes (in vitro)SP(4-11) stimulated a 60-70% increase in thymidine and leucine uptake annualreviews.org.Direct stimulation of cell proliferation.
Rat Ischemia-Reperfusion Injury ModelSP mobilizes bone marrow mesenchymal stem cells and endothelial progenitor cells to the site of injury cellphysiolbiochem.com.Recruitment of reparative cells for tissue repair.
Diabetic Mouse Excisional Wound ModelSP modulates macrophage activation toward a pro-regenerative M2 phenotype nih.gov.Promotion of a favorable inflammatory environment for healing.
General Injury ModelsSP enhances neovascularization (formation of new blood vessels) researchgate.netahajournals.org.Improved blood supply to the injury site, facilitating repair.

Impact of Substance P(4-11) on Corneal Epithelial Wound Healing in experimental systems

The corneal epithelium relies on sensory nerve fibers for homeostasis and wound repair, a process in which Substance P and its active fragments play a vital trophic role diabetesjournals.orgphysiology.org. The healing effects are mediated through the NK1R, for which C-terminal fragments like SP(4-11) are potent agonists nih.gov. While direct studies on SP(4-11) are limited, research using the full peptide and smaller C-terminal fragments, such as FGLM-amide (SP 8-11), elucidates the mechanisms through which SP(4-11) likely acts.

In experimental systems, Substance P has been shown to accelerate corneal epithelial wound healing by stimulating the migration and proliferation of corneal epithelial cells diabetesjournals.orgmdpi.com. This is particularly significant in conditions where healing is impaired, such as in diabetic models. In high-glucose environments, which mimic diabetic conditions, SP treatment was found to rescue the impaired migration and proliferation of corneal epithelial cells diabetesjournals.org.

The molecular mechanism involves the activation of several key signaling pathways. Binding of Substance P to the NK1R stimulates the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates downstream pathways including the protein kinase B (Akt) and sirtuin 1 (SIRT1) signaling cascades diabetesjournals.orgnih.gov. This coordinated signaling enhances mitochondrial function and increases the capacity of the cells to scavenge reactive oxygen species, thereby protecting the cells and promoting a healing environment diabetesjournals.orgnih.gov.

Furthermore, Substance P exhibits a powerful synergistic effect with growth factors, notably Insulin-like Growth Factor-1 (IGF-1) nih.gov. The combination of SP and IGF-1 significantly enhances the migration of corneal epithelial cells, an effect that is mediated through the NK1R physiology.orgnih.gov. This suggests that SP(4-11) can sensitize corneal epithelial cells to the effects of various growth factors, amplifying the natural healing response.

Experimental SystemObservationUnderlying Mechanism
High Glucose-Treated Corneal Epithelial CellsSP restored impaired cell migration and proliferation diabetesjournals.org.Activation of NK1R, rescuing cellular functions compromised by hyperglycemia.
Diabetic Mouse CorneaTopical SP application promoted epithelial wound healing and restored corneal sensation diabetesjournals.org.Upregulation of p-Akt, p-EGFR, and Sirt1 expression diabetesjournals.org.
Rabbit Corneal Organ CultureSP, in synergy with IGF-1, enhanced epithelial cell migration nih.gov.Upregulation of fibronectin receptors and stimulation of DNA synthesis nih.gov.

Neurotransmitter and Neuromodulator Aspects of Substance P(4-11) in Neural Systems (non-clinical)

Role in Neuronal Excitability and Ion Channel Modulation in experimental models

Substance P(4-11), as a potent C-terminal fragment, functions as an excitatory neurotransmitter and neuromodulator by directly influencing neuronal membrane potential and excitability nih.gov. Its effects are primarily mediated through the NK1R and involve the modulation of various ion channels. Research on the full Substance P molecule, whose activity resides in its C-terminal region, has detailed these mechanisms in several experimental models.

A primary mechanism by which Substance P increases neuronal excitability is through the inhibition of potassium (K+) channels. In cultured magnocellular cholinergic neurons from the rat globus pallidus, Substance P causes depolarization by reducing an inwardly rectifying potassium conductance nih.gov. This action decreases the efflux of potassium ions, making the neuron's resting membrane potential more positive and bringing it closer to the threshold for firing an action potential.

Similarly, in guinea pig stellate ganglion neurons, Substance P depolarizes the membrane and increases action potential duration by inhibiting multiple K+ currents, including a calcium-activated potassium current [IK(Ca)] physiology.org. The peptide also modulates calcium (Ca2+) channels, specifically by reducing Ca2+ influx through N-type Ca2+ channels physiology.org. By decreasing both repolarizing K+ currents and Ca2+ influx that contributes to afterhyperpolarization, SP facilitates a state of heightened excitability.

Neuronal ModelIon Channel ModulatedEffect on Neuron
Rat Globus Pallidus NeuronsInwardly Rectifying K+ ChannelInhibition of K+ conductance, leading to membrane depolarization nih.gov.
Guinea Pig Stellate Ganglion NeuronsCa2+-activated K+ Channel [IK(Ca)]Inhibition of K+ current, decreasing afterhyperpolarization and increasing action potential duration physiology.org.
Guinea Pig Stellate Ganglion NeuronsN-type Voltage-dependent Ca2+ ChannelReduction of Ca2+ influx, contributing to decreased afterhyperpolarization physiology.org.
Rat Dorsal Motor Nucleus of the Vagus NeuronsTWIK-related acid-sensitive K+ channel 3 (TASK-3)Inhibition of K+ conductance, causing an inward shift in baseline current and membrane depolarization frontiersin.org.

Interactions with Other Neurotransmitters (e.g., Dopamine (B1211576), Serotonin) in animal brain regions

Substance P and its active fragments are strategically positioned within the central nervous system to interact with key monoamine neurotransmitter systems, including dopamine and serotonin. Substance P is often co-localized in neurons that also produce these classical neurotransmitters, particularly in brain regions associated with mood, stress, and motor control, such as the locus coeruleus, dorsal raphe nucleus, substantia nigra, and nucleus accumbens mdpi.comtandfonline.com.

The interaction with the dopamine system is well-documented. There is evidence that Substance P interacts with dopaminergic neurons in nigrostriatal and limbic pathways tandfonline.com. Dopaminergic transmission appears to exert stimulatory control over Substance P, as the blockade of dopamine transmission with reserpine leads to a decrease in the levels of SP mRNA tandfonline.com.

The relationship with the serotonin (5-HT) and norepinephrine (NE) systems is also significant. In the locus coeruleus, a major source of norepinephrine, Substance P has a direct excitatory effect on NE neurons, an action mediated primarily through its C-terminal region via NK1 receptors located on these neurons mdpi.comnih.gov. This suggests that SP(4-11) can directly increase the firing rate of norepinephrine neurons. The interaction with the serotonin system is more complex. While Substance P and 5-HT coexist in a large proportion of neurons in the dorsal raphe nucleus, NK1 receptors are not typically located on the serotonin neurons themselves tandfonline.comnih.gov. This indicates that Substance P's modulation of the serotonin system is likely indirect, possibly by acting on adjacent, non-serotonergic neurons that in turn influence 5-HT neuron activity.

Brain RegionInteracting NeurotransmitterDescription of Interaction
Substantia Nigra / Nucleus AccumbensDopamineSP is co-localized with dopamine and is under stimulatory control of dopaminergic neurons mdpi.comtandfonline.com.
Locus CoeruleusNorepinephrine (NE)SP's C-terminal region directly excites NE neurons via NK1 receptors, increasing their firing rate mdpi.comnih.gov.
Dorsal Raphe NucleusSerotonin (5-HT)SP is co-localized with 5-HT, but NK1 receptors are not on 5-HT neurons, suggesting an indirect modulatory role nih.gov.

Involvement of Substance P 4 11 in Pathophysiological Models in Vitro and Animal Studies

Neuroinflammatory Processes and Substance P

Substance P is a significant mediator of neuroinflammation, influencing the activity of resident immune cells in the central nervous system (CNS) and the integrity of the blood-brain barrier. jneurology.comjneurology.comnih.gov

Exacerbation of Glial Inflammatory Responses (Microglia, Astrocytes) by Substance P

Substance P plays a critical role in amplifying inflammatory responses from glial cells, the resident immune cells of the CNS. frontiersin.org Both primary human microglia and astrocytes constitutively express the high-affinity SP receptor, NK1R, making them responsive to this neuropeptide. frontiersin.orgnih.gov

Microglia: Studies have shown that microglia are susceptible to the pro-inflammatory effects of SP. aginganddisease.org In primary cultured microglia, SP can stimulate activation, leading to the production of reactive oxygen species (ROS) and the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). aginganddisease.orgresearchgate.netkarger.com This interaction preferentially occurs through the NK1R on the microglial surface, promoting an inflammatory immune response that can aggravate CNS damage. aginganddisease.org In experimental settings, SP has been shown to potentiate the immunological activation of microglia, induce the nuclear translocation of the NF-κB inflammatory regulator, and act as a chemoattractant, recruiting more microglia to a site of injury. frontiersin.orgnih.gov

Astrocytes: Similar to its effects on microglia, SP can augment the inflammatory and neurotoxic immune responses of astrocytes. nih.gov In human astrocytoma cells and primary human astrocytes, SP elicits the production of inflammatory mediators, including IL-6 and IL-8. frontiersin.org The expression of NK1R on astrocytes can be further increased by inflammatory stimuli like IL-1β, suggesting a feedback loop that can intensify neuroinflammation following neuronal injury. frontiersin.org In models of traumatic brain injury, SP is among the factors released that can activate astrocytes, promoting a reactive phenotype. nih.gov

Cell TypeStimulusKey Research Findings
Microglia Substance PStimulates activation and production of ROS, TNF-α, and IL-6. aginganddisease.orgresearchgate.netkarger.com
Substance PPromotes chemotaxis (cell migration) via an NK1R-NOX2 axis-mediated pathway. nih.gov
Substance PInduces nuclear translocation of the NF-κB subunit RelA. frontiersin.org
Astrocytes Substance PAugments the production of inflammatory cytokines like IL-6 and IL-8. frontiersin.orgnih.gov
Bacterial PathogensUpregulates NK1R expression on astrocytes, enhancing their sensitivity to SP. nih.gov

Substance P and Blood-Brain Barrier (BBB) Permeability Regulation in models

Substance P is a potent regulator of the blood-brain barrier (BBB), often contributing to its breakdown in pathological conditions. jneurology.comnih.gov It is considered a key initiator of neurogenic inflammation, a neurally-elicited process resulting in vasodilation, plasma extravasation, and increased BBB permeability. jneurology.comjneurology.com

In vitro models using human brain microvascular endothelial cells, astrocytes, and pericytes have shown that SP can reversibly compromise the integrity and function of the BBB. researchgate.net This effect is mediated through the NK1R and involves the induction of stress fibers in endothelial cells. researchgate.net Studies have demonstrated that SP can enhance BBB permeability by disrupting tight junction proteins, which are crucial for maintaining the barrier's integrity. nih.gov This disruption facilitates edema and can contribute to the pathology of conditions like traumatic brain injury and stroke. nih.gov The transport of SP itself across the BBB appears to involve a carrier-mediated mechanism utilizing the NK1R. nih.gov

Role in Experimental Models of Neurodegenerative Conditions (e.g., Alzheimer's, Parkinson's models)

Substance P exhibits a complex and often dual role in animal and in vitro models of neurodegenerative diseases.

Alzheimer's Disease (AD): In the context of AD, SP has been shown to have both neuroprotective and detrimental effects. aginganddisease.orgnih.gov Reduced levels of SP have been observed in the brain areas and spinal fluid of AD patients. nih.gov Research in animal models indicates that SP can exert neuroprotective effects against amyloid-beta (Aβ)-induced neurotoxicity. nih.govresearchgate.net It has been shown to protect against cognitive impairment induced by Aβ infusion and prevent neuronal loss. frontiersin.org SP may also stimulate non-amyloidogenic processing of the amyloid precursor protein (APP), which would reduce the generation of toxic Aβ peptides. nih.govresearchgate.net

Conversely, by mediating neuroinflammation, SP can also have damaging effects. aginganddisease.orgnih.gov Its ability to activate microglia and astrocytes, promote the release of pro-inflammatory cytokines, and increase BBB permeability can exacerbate the pathological processes of AD. aginganddisease.org For instance, SP-activated microglia can release factors that block neuronal differentiation and enhance the accumulation of Aβ. aginganddisease.org

Parkinson's Disease (PD): In PD models, SP's role is similarly multifaceted. High concentrations of SP and its NK1R are found in the substantia nigra, the brain region most affected in PD. frontiersin.org Some studies suggest a neuroprotective role, with SP helping to restore dopamine (B1211576) deficits in an animal model of PD. nih.gov An analog of SP, septide, was shown to protect nerve cells against 6-OHDA-prompted neurotoxicity, a common experimental model of PD. nih.gov

However, other evidence points to a detrimental role. nih.gov In the 6-OHDA lesion model, an early increase in SP levels in the substantia nigra is associated with augmented BBB permeability, microglial and astrocyte activation, and increased dopaminergic cell death. nih.govplos.org Endogenous SP has been found to potentiate microglial activation and amplify dopaminergic neurodegeneration in mouse models of PD. nih.gov The use of NK1R antagonists in these models has been shown to be neuroprotective, reducing inflammation and improving motor function. nih.govplos.org

Systemic Inflammatory Conditions and Substance P

Substance P is a well-established pro-inflammatory mediator in various systemic inflammatory diseases, acting on both immune and non-immune cells to drive pathology. wikipedia.organnualreviews.org

Contribution of Substance P to Inflammatory Responses in Animal Models (e.g., Arthritis, Asthma, Inflammatory Bowel Disease)

Arthritis: In animal models of inflammatory arthritis, SP plays a significant role in disease pathology. frontiersin.org Infusion of SP into rat knees was found to increase the severity of adjuvant-induced arthritis. approby.com In mouse models of complete Freund's adjuvant (CFA)-induced arthritis, SP modulates vascular permeability in the inflamed joint and has a greater effect where pre-existing inflammation is present. nih.gov Studies also suggest SP contributes to cartilage destruction and bone damage by stimulating synovial cells to release prostaglandin (B15479496) E2 and collagenase. frontiersin.org Conversely, some research using mouse models of collagen-induced arthritis found that treatment with SP improved arthritis scores and reduced cartilage degradation and inflammation, suggesting a complex, potentially regulatory role. mdpi.com

Asthma: The SP/NK1R system is implicated in the pathophysiology of bronchial asthma. nih.gov In animal models, SP is involved in neurogenic inflammation in the airways. ersnet.org In ovalbumin (OVA)-induced asthmatic mice, SP was shown to promote inflammation and pyroptotic cell death in bronchial epithelial cells, aggravating the condition. nih.govfrontiersin.org Airway innervation and SP expression are increased in moderate persistent asthma, and in a mouse model of eosinophilic airway inflammation, eosinophils mediated an increase in nerve density and airway hyperresponsiveness. nih.gov Eosinophils, a key cell in some types of asthma, are recruited to airway nerves in part by SP. nih.gov

Inflammatory Bowel Disease (IBD): In animal models of IBD, SP is a key pro-inflammatory mediator. nih.govresearchgate.net Studies show that SP and its receptor are upregulated in the inflamed colon. asm.org In mouse models of colitis, SP has a dual role, acting as a pro-inflammatory peptide in acute inflammation while enhancing mucosal healing in chronic stages. nih.gov Neuroimmune interactions involving SP are believed to contribute to the inflammatory gut response. asm.org In rats, SP is a major mediator of inflammatory diarrhea caused by Clostridium difficile toxin A. nih.gov

Disease ModelAnimal ModelKey Research Findings
Arthritis Adjuvant-induced arthritis (Rat)Infusion of SP increased disease severity. approby.com
CFA-induced arthritis (Mouse)SP potentiated plasma extravasation and swelling in the inflamed joint. nih.gov
Asthma OVA-induced asthma (Mouse)SP promoted inflammation and pyroptotic cell death in bronchial epithelial cells. nih.govfrontiersin.org
Eosinophilic airway inflammation (Mouse)Eosinophils mediated an increase in nerve density and airway hyperresponsiveness. nih.gov
IBD Colitis models (Mouse)SP acts as a pro-inflammatory peptide in acute inflammation. nih.gov
C. parvum-induced IBD (Mouse)NK1Rs are upregulated; blocking them reduces lesion severity. asm.org

Substance P in Models of Renal Ischemia-Reperfusion Injury

In contrast to its predominantly pro-inflammatory role in many conditions, SP has been shown to have a beneficial effect in models of renal ischemia-reperfusion injury (IRI). nih.govconsensus.appnih.gov In a unilateral renal IRI mouse model, SP treatment was found to improve the injury. nih.gov

The mechanism appears to be related to immune modulation. Unilateral IRI induced the infiltration of pro-inflammatory M1 macrophages into the injured kidney. However, treatment with SP altered this response, promoting a shift in macrophage polarization from the pro-inflammatory M1 type to the anti-inflammatory and reparative M2 type. nih.govconsensus.appnih.gov Furthermore, SP treatment for four weeks following IRI significantly preserved kidney structure, and alleviated necrotic tubules, inflammation, apoptosis, and tubulointerstitial fibrosis. nih.govnih.gov This suggests that SP can be a promising therapeutic target for preventing the progression of acute kidney injury. consensus.app

Experimental Pain and Nociception Pathways involving Substance P(4-11)

There is a notable absence of published in vitro or animal studies specifically investigating the role of the Substance P(4-11) fragment in experimental pain models or its mechanisms within nociceptive pathways. Research in this field has predominantly focused on the full-length Substance P peptide and its antagonists. While Substance P(4-11) is recognized as a synthetic fragment of Substance P and a full agonist of the neurokinin-1 (NK-1) receptor, specific studies detailing its effects on pain transmission, hyperalgesia, or neuronal sensitization in established models are not available in the reviewed literature.

Immunopathogenesis in Infection Models Involving Substance P(4-11)

Similarly, research specifically detailing the involvement of Substance P(4-11) in the immunopathogenesis of infection is exceptionally limited. While the parent molecule, Substance P, is known to modulate immune responses in various infection scenarios, direct studies on the 4-11 fragment are scarce.

One in vitro study demonstrated that Substance P(4-11) can influence immune cell activity. This research showed that the fragment, alongside the full Substance P peptide, stimulated the uptake of [3H]thymidine and [3H]leucine in human T-lymphocytes. annualreviews.org This finding suggests a potential proliferative effect on these immune cells. However, this observation was made in a general context and not within a specific infection model, making it impossible to elaborate on its role in the immunopathogenesis of any particular infectious disease based on current evidence.

The table below summarizes the limited available data concerning the biological activity of Substance P(4-11).

Model SystemCompoundObserved Effect
Human T-lymphocytes (in vitro)Substance P(4-11)Stimulated uptake of [3H]thymidine and [3H]leucine, suggesting a role in lymphocyte proliferation. annualreviews.org

Due to the lack of specific and detailed research findings for Substance P(4-11) in the requested areas, further elaboration and the creation of detailed data tables as per the instructions are not feasible.

Methodological Approaches in Substance P 4 11 Research

In Vitro Cell Culture Systems for Studying Substance P(4-11) Effects

In vitro models are fundamental for dissecting the molecular mechanisms of Substance P(4-11) action at the cellular level.

Studies have shown that both Substance P and its fragment SP(4-11) can directly influence the function of human immune cells. In vitro experiments have demonstrated that SP(4-11) stimulates the proliferation of human T lymphocytes. nih.gov Specifically, SP(4-11) was found to significantly stimulate the proliferation of human T lymphocytes at concentrations ranging from 10⁻⁹ M to 10⁻⁷ M, as measured by the uptake of [3H]thymidine and [3H]leucine. nih.gov Furthermore, it augmented the proliferative response of T lymphocytes to phytohemagglutinin (PHA). nih.gov While SP itself binds to a subset of human T-lymphocytes, purified human blood polymorphonuclear leukocytes showed minimal specific binding of [3H]substance P. nih.gov However, some research suggests that the carboxy-terminal fragment SP(4-11) can enhance T-cell proliferation. researchgate.net

The effects of Substance P and its fragments have been investigated in mononuclear cell cultures and astrocytoma cell lines. Substance P has been shown to affect cytokine production by human blood mononuclear cells. d-nb.info In the context of astrocytoma cells, the human astrocytoma cell line UC-11MG has been utilized as a model system to study the functional role of neurotransmitter receptors. nih.gov Research on these cells revealed that Substance P stimulates glycogen (B147801) breakdown and increases intracellular Ca2+ concentration, effects that are mediated through the NK1 receptor. nih.gov Another study demonstrated that Substance P can activate responses correlated with tumor growth in human glioma cell lines that express tachykinin NK1 receptors. researchgate.net

Glioblastoma cell lines, which often overexpress the neurokinin-1 (NK-1) receptor, are crucial tools for studying the binding characteristics of Substance P fragments. nih.govresearchgate.net The human glioblastoma cell line U373 MG, in particular, has been extensively used for this purpose. researchgate.netnih.govresearchgate.netichtj.waw.pl

Radioligand binding studies have been performed on U373 MG cells to determine the affinity of various Substance P analogues. nih.govichtj.waw.pl For instance, saturation binding experiments with [¹⁷⁷Lu]DOTA-SP(4-11) on U373 MG cells demonstrated specific binding to NK-1 receptors with high affinity in the nanomolar range. nih.govichtj.waw.pl These studies are critical for the development of radiolabeled SP fragments as potential agents for glioma diagnosis and therapy. nih.govmdpi.com

Interactive Table: Receptor Binding Properties of SP Fragments in U373 MG Cells

RadioconjugateDissociation Constant (Kd) (nM)Reference
[¹⁷⁷Lu]DOTA-SP(4-11)In the nanomolar range nih.gov
[¹⁷⁷Lu]DOTA-[Thi⁸,Met(O₂)¹¹]SP(5-11)In the nanomolar range nih.gov
[¹⁷⁷Lu]DOTA-[Thi⁸,Met(O₂)¹¹]SP(1–11)11.1 nM ichtj.waw.pl

Fibroblast and endothelial cells are key players in processes like inflammation and wound healing, where Substance P is known to be involved. In vitro models using these cells have provided insights into the role of SP and its fragments.

Substance P has been reported to act as a growth and chemotactic factor for cultured human fibroblasts and endothelial cells. ahajournals.org In human corneal fibroblasts, while Substance P(4-11) alone did not affect collagen synthesis, it enhanced the stimulatory effect of TGF-β on collagen type I synthesis. physiology.org Studies on rat Achilles tendons have shown that injections of SP can stimulate fibroblast proliferation. researchgate.net

Regarding endothelial cells, SP is involved in vascular responses. ahajournals.org The SP/NK1 complex can modulate the action of endothelial cells, promoting cell migration and proliferation. d-nb.info Research has shown that SP induces the release of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis. d-nb.info

Ex Vivo Model Systems for Substance P(4-11) Research (e.g., Whole Blood, Organ Bath Preparations)

Ex vivo models bridge the gap between in vitro and in vivo research by using tissues or whole blood maintained in an artificial environment.

Organ bath preparations are a classic ex vivo technique used to study the contractile and relaxation responses of isolated tissues, such as smooth muscle from various organs. researchgate.netnih.gov This system allows for the investigation of the direct effects of substances like SP(4-11) on tissue function. nih.gov For example, organ baths have been used to study Angiotensin I- and II-induced vasoconstriction in femoral arteries. nih.gov This methodology could be adapted to investigate the vascular effects of SP(4-11). A novel ex vivo model using human colon smooth muscle in organ baths has been developed to study the effects of serum from critically ill patients, demonstrating the utility of this system in investigating soluble factors. nih.gov

Whole blood assays can be used to study the interactions of SP(4-11) with various blood components in a more physiologically relevant context than isolated cell cultures. For instance, pharmacodynamic analyses in peripheral blood mononuclear cell models have been used to assess the effects of certain drugs. eur.nl

Animal Models for Investigating Substance P(4-11) Biology (e.g., Rodent Models of Inflammation, Neurodegeneration, Pain)

Animal models are indispensable for understanding the complex biological roles of Substance P(4-11) in a whole-organism context. Rodent models have been particularly valuable in studying its involvement in inflammation, neurodegeneration, and pain.

Inflammation: Rodent models of inflammation have been instrumental in defining the role of Substance P. For example, in a mouse model of arsenic-induced vascular dysfunction, SP-(4-11) was shown to competitively bind to the endothelial NK-1 receptor, thereby reducing vascular leakage induced by arsenic. oup.com In a murine model of joint inflammation, Substance P was found to modulate vascular tone and permeability in the inflamed joint through the NK1 receptor. nih.gov Furthermore, studies using Complete Freund's Adjuvant (CFA)-induced arthritis in rats have shown that Substance P can increase the severity of the condition. annualreviews.org However, a study using double knockout mice lacking both Substance P and CGRPα found that chronic inflammatory pain was unaffected, suggesting a more complex role for these neuropeptides. elifesciences.orgnih.gov

Neurodegeneration: The role of Substance P in neurodegenerative diseases like Alzheimer's and Parkinson's disease is an active area of research. jneurology.comfrontiersin.orgfrontiersin.org In animal models of Alzheimer's disease, administration of Substance P has shown protective effects against cognitive impairment and neuronal loss induced by Aβ infusion. jneurology.com However, the levels of Substance P have been found to be altered in different brain regions of both patients and animal models of Alzheimer's disease. frontiersin.org In rodent models of Parkinson's disease, the role of Substance P is complex, with some studies suggesting a restorative effect on dopamine (B1211576) deficits while others indicate it may accelerate disease progression. jneurology.com

Pain: Substance P has long been implicated in the transmission of pain signals. pnas.org However, its precise role, particularly in muscle pain, is still being unraveled. pnas.org An interesting finding from a mouse model of acid-induced chronic muscle pain revealed an antinociceptive role for Substance P. pnas.org In this model, blocking SP receptors or disrupting SP signaling led to prolonged hyperalgesia, suggesting an inhibitory function of SP in this context. pnas.org In contrast, other models, such as the formalin test in rodents, implicate Substance P in the initial phase of the pain response. mdpi.com A surprising finding from mice lacking both Substance P and CGRPα was that they displayed largely intact responses to various pain stimuli, challenging the long-held belief of their necessity for pain transmission. elifesciences.orgnih.gov

Interactive Table: Rodent Models in Substance P(4-11) Research

Research AreaAnimal ModelKey FindingsReference
Inflammation Mouse (Arsenic-induced vascular dysfunction)SP-(4-11) competitively binds to endothelial NK-1 receptor, reducing vascular leakage. oup.com
Mouse (CFA-induced arthritis)SP modulates vascular tone and permeability in the inflamed joint via the NK1 receptor. nih.gov
Rat (Adjuvant-induced arthritis)SP increases the severity of arthritis. annualreviews.org
Neurodegeneration Mouse (Alzheimer's disease model)SP administration protects against Aβ-induced cognitive impairment and neuronal loss. jneurology.com
Rodent (Parkinson's disease models)Conflicting results on the role of SP in disease progression. jneurology.com
Pain Mouse (Acid-induced chronic muscle pain)SP has an antinociceptive effect. pnas.org
Rodent (Formalin test)SP is involved in the first phase of the pain response. mdpi.com
Mouse (Double knockout of SP and CGRPα)Animals show largely intact responses to pain stimuli. elifesciences.orgnih.gov

Biochemical and Biophysical Techniques Applied to Substance P(4-11) Research

Radioligand binding assays are a cornerstone for characterizing the interaction between a ligand, such as Substance P(4-11), and its receptor. nih.gov These assays utilize a radiolabeled compound to quantify the binding affinity (expressed as the dissociation constant, Kd) and the density of receptors in a given tissue or cell preparation (Bmax). nih.govresearchgate.net In competitive binding experiments, a constant concentration of a high-affinity radioligand is incubated with the receptor source in the presence of varying concentrations of an unlabeled competing ligand, like Substance P(4-11). researchgate.netuniversiteitleiden.nl The ability of the unlabeled ligand to displace the radioligand from the receptor is measured, allowing for the calculation of its inhibitory constant (Ki), which is a measure of its binding affinity.

Research has utilized this technique to determine the affinity of Substance P fragments for the human neurokinin-1 receptor (hNK1R). In one study using membranes from Chinese Hamster Ovary (CHO) cells expressing the hNK1R, Substance P(4-11) demonstrated a nanomolar affinity, effectively competing with the radioligand [³H][Sar⁹,Met(O₂)¹¹]SP. universiteitleiden.nl Similarly, saturation binding studies have been performed on glioblastoma cells (U373 MG) using a lutetium-177 (B1209992) labeled analogue of SP(4-11) to determine both the dissociation constant (Kd) and the maximum number of binding sites (Bmax). mdpi.com

Table 1: Receptor Binding Affinity Data for Substance P(4-11) and its Analogs

Compound/Radioligand Cell/Membrane Preparation Parameter Value
Substance P(4-11) CHOhNK1 membranes Ki 37 nM universiteitleiden.nl
[¹⁷⁷Lu]DOTA-SP(4–11) U373 MG glioblastoma cells Kd 16.03 ± 1.63 nM mdpi.com

This table presents data from competitive and saturation radioligand binding assays to quantify the affinity of Substance P(4-11) and its radiolabeled analog for the NK-1 receptor.

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for the quantitative determination of Substance P and its fragments in various biological fluids, including cell culture supernatants, plasma, and urine. rndsystems.com These assays are typically based on a competitive binding technique. rndsystems.comabcam.com In this format, the Substance P fragment present in a sample competes with a fixed amount of enzyme-labeled (e.g., horseradish peroxidase) or radiolabeled peptide for a limited number of binding sites on a specific antibody. rndsystems.comabcam.com The amount of bound labeled peptide is inversely proportional to the concentration of the peptide in the sample. abcam.com

A critical parameter for these kits is their cross-reactivity with related peptides, which determines the assay's specificity. Commercial ELISA kits show varying degrees of cross-reactivity with Substance P(4-11). This highlights the importance of selecting an appropriate assay based on the specific fragments one intends to measure, as high cross-reactivity can affect the accurate quantification of the parent peptide if fragments are present.

Table 2: Cross-Reactivity of Commercial Substance P ELISA Kits with Substance P(4-11)

Assay Kit Provider Stated Cross-Reactivity with Substance P(4-11)
R&D Systems 88.4% rndsystems.com
Abcam 11.7% abcam.com

This table compares the percentage of cross-reactivity for Substance P(4-11) in different commercially available Substance P immunoassay kits.

Flow cytometry is a powerful technique for analyzing the characteristics of cells on an individual basis. In the context of Substance P(4-11) research, it can be used to study the binding of the peptide to cell surface receptors. This is often achieved by using a fluorescently labeled version of the ligand (e.g., FITC-SP). nih.gov As cells pass through the cytometer's laser, the instrument detects the fluorescence emitted from each cell, providing a quantitative measure of ligand binding.

This method has been successfully applied to demonstrate the specific binding of Substance P to a subpopulation of human platelets. nih.gov Furthermore, flow cytometry is used to assess downstream cellular responses following receptor activation. For instance, studies have used antagonists based on the SP(4-11) sequence, such as [D-Pro⁴, D-Trp⁷,⁹]SP(4-11), to investigate the role of the NK-1 receptor in modulating the expression of other cell surface molecules, like the high-affinity IgE receptor (FcεRI) on mast cells. nih.gov

High-Performance Liquid Chromatography-Enzyme Immunoassay (HPLC-EIA) is a hybrid technique that combines the superior separation capabilities of HPLC with the high sensitivity of an immunoassay. This approach is particularly useful for identifying and quantifying specific metabolites of a parent compound from a complex biological mixture. arvojournals.org Samples are first injected into an HPLC system, which separates the different components based on their physicochemical properties, such as size and polarity. The collected fractions are then analyzed using an EIA to quantify the immunoreactive substance in each fraction.

Research utilizing HPLC-EIA has been instrumental in characterizing the metabolic profile of Substance P in biological fluids. A study on normal human tears revealed that Substance P-like immunoreactivity (SPLI) consisted of five distinct substances. Through this method, one of the peaks was identified as it comigrated with the authentic Substance P(4-11) standard, confirming its presence as a metabolite in tears. arvojournals.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique used for the identification and quantification of molecules in a complex mixture. helsinki.fidrugtargetreview.com It couples the physical separation of compounds by liquid chromatography with the precise mass analysis capabilities of tandem mass spectrometry. nih.gov This makes it an ideal tool for profiling the metabolism of peptides like Substance P, as it can distinguish between fragments with very similar structures. nih.govuni-duesseldorf.de

Studies investigating the metabolism of Substance P at an in vitro model of the blood-brain barrier have employed LC-MS/MS to identify the resulting fragments. While major metabolites identified in one study were SP(1-7), SP(3-11), and SP(5-11), the technique's power lies in its ability to detect and identify a wide range of metabolites, including previously unreported ones. nih.gov This method provides a comprehensive profile of peptide degradation over time, offering critical insights into the stability and bioactive fragments of Substance P in different physiological environments. nih.gov

Molecular Biology Techniques in Substance P(4-11) Pathway Elucidation

The biological effects of Substance P(4-11) are mediated through its interaction with the NK-1 receptor, which belongs to the G-protein-coupled receptor (GPCR) superfamily. nih.gov Molecular biology techniques are essential for dissecting the intracellular signaling cascades that are triggered following this binding event.

Upon activation by an agonist like Substance P or its C-terminal fragments, the NK-1 receptor initiates a cascade of intracellular events. nih.gov This typically involves the activation of phospholipase C, leading to the generation of second messengers like inositol (B14025) trisphosphate (IP₃) and diacyl-glycerol (DAG). nih.gov These messengers, in turn, can activate downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and NF-κB pathways. nih.govnih.gov

Researchers use a variety of molecular biology tools to study these pathways. Gene expression analysis, using techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) or DNA microarrays, can measure changes in the transcription of target genes (e.g., for cytokines like IL-2 or IL-8) in response to stimulation with SP fragments. nih.gov The use of knockout models, such as NK1R⁻/⁻ mice, is crucial for confirming that the observed cellular responses, like T-cell proliferation, are indeed mediated through the NK-1 receptor. nih.gov Furthermore, techniques like site-directed mutagenesis can be employed to alter the amino acid sequence of the NK-1 receptor, helping to map the specific binding sites for Substance P and its fragments, thereby elucidating the molecular basis of their interaction.

Gene Expression Analysis Related to Substance P(4-11) Action

The investigation of Substance P(4-11) and its influence on cellular processes frequently involves the analysis of gene expression to understand its mechanism of action at the transcriptional level. Researchers employ various molecular biology techniques to determine how Substance P(4-11), often in the context of its interaction with the broader Substance P (SP) signaling system, modulates the expression of specific genes. These studies are crucial for elucidating the peptide's role in physiological and pathological conditions.

Methodologies such as Northern blot analysis and real-time polymerase chain reaction (RT-PCR) are utilized to quantify changes in messenger RNA (mRNA) levels. For instance, studies have demonstrated that the C-terminal fragment SP(4-11) is instrumental in the upregulation of Interleukin-2 (IL-2) mRNA in activated T cells, such as Jurkat and HUT 78 cell lines. nih.gov In these experiments, Northern blot analysis revealed that SP(4-11), similar to the full SP molecule, can act as a co-signal to enhance the expression of IL-2 mRNA. nih.gov

Furthermore, real-time PCR has been used to assess the impact of SP signaling on other immune cells. In human mast cells, SP has been shown to downregulate the gene expression of the α, β, and γ subunits of the high-affinity IgE receptor (FcεRI). nih.gov The specificity of this action via the neurokinin-1 receptor (NK1R) was confirmed by using SP(4-11) as a blocking agent. When mast cells were pretreated with SP(4-11), it significantly counteracted the SP-mediated downregulation of FcεRI gene expression, indicating its role as an antagonist in this specific context. nih.gov In other research contexts, such as those involving mesenchymal stem cells (MSCs) differentiating into neuronal cells, cRNA microarray analyses have been employed to assess broad changes in gene expression profiles, including the potential influence of the Tac1 gene which encodes for Substance P. creative-diagnostics.com

These methodological approaches allow for a detailed examination of the transcriptional regulation induced by Substance P(4-11), providing insights into its function as a modulator of immune responses and other cellular activities.

Table 1: Gene Expression Analysis in Substance P(4-11) Research

Cell TypeGene of InterestMethodologyFinding Related to SP(4-11)Reference
Human T cells (Jurkat, HUT 78)Interleukin-2 (IL-2)Northern blot analysisSP(4-11) acts as a co-signal to enhance IL-2 mRNA expression. nih.gov
Human mast cellsFcεRI (α, β, γ subunits)Real-time PCRSP(4-11) blocks the Substance P-mediated downregulation of FcεRI mRNA. nih.gov
Mesenchymal Stem Cells (MSCs)Neuronal markerscRNA microarray analysisUsed to assess broad gene expression changes in cells where Tac1 (SP gene) is expressed. creative-diagnostics.com

Protein Analysis of Receptors and Signaling Components

The biological effects of Substance P(4-11) are initiated by its interaction with cell surface receptors, primarily the neurokinin-1 receptor (NK1R), which belongs to the G protein-coupled receptor (GPCR) family. medchemexpress.comnih.govwikipedia.org Analyzing these protein-level interactions and the subsequent intracellular signaling cascades is fundamental to understanding the functional consequences of SP(4-11) activity.

Substance P(4-11) is recognized as a C-terminal fragment of Substance P that can act as a selective agonist for the NK1 receptor. medchemexpress.com The binding of agonists like SP or its fragments to the NK1R triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, particularly Gq and Gs. mdpi.com This activation initiates downstream signaling pathways involving second messengers such as the phosphatidylinositol-calcium system and cyclic adenosine (B11128) monophosphate (cAMP). nih.govmdpi.comrndsystems.com

A variety of protein analysis techniques are employed to dissect these events. Flow cytometry is a common method used to analyze the surface expression of receptors on cells. For example, in studies with human mast cells, flow cytometry was used to demonstrate that pretreatment with SP(4-11) could block the downregulation of FcεRI protein expression induced by the full Substance P molecule. nih.gov This finding at the protein level complements the gene expression data, confirming the antagonistic role of SP(4-11) in this specific cellular response. nih.gov

The activation and subsequent regulation of the NK1R itself are also subjects of protein analysis. Upon agonist binding, the receptor is phosphorylated by G protein-coupled receptor kinases. nih.gov This phosphorylation event leads to the recruitment of β-arrestin, an adapter protein that is crucial for receptor desensitization and internalization, a process that can be studied through techniques like immunoprecipitation and western blotting to detect the phosphorylated receptor and its association with β-arrestin. nih.gov The study of truncated forms and analogs of Substance P, including fragments like SP(4-11), helps in mapping the specific receptor domains involved in binding and signaling, clarifying how different ligands can trigger distinct downstream effects, such as calcium mobilization or cAMP accumulation. mdpi.com

Table 2: Protein Analysis in Substance P(4-11) Research

Protein TargetMethodological ApproachRole/Use of SP(4-11)Observed Outcome/FindingReference
Neurokinin-1 Receptor (NK1R)Ligand Binding AssaysAgonistSP(4-11) is a selective agonist for the NK1 receptor. medchemexpress.com
High-affinity IgE receptor (FcεRI)Flow CytometryAntagonist (in SP-mediated downregulation)SP(4-11) blocks the Substance P-induced reduction of FcεRI surface protein expression on mast cells. nih.gov
G proteins (Gq/Gs)Functional Assays (e.g., Calcium flux, cAMP measurement)AgonistActivation of NK1R by SP fragments leads to second messenger production. mdpi.com
β-arrestinImmunoprecipitation, Western BlottingAgonist (to initiate signaling)Agonist binding to NK1R leads to receptor phosphorylation and β-arrestin recruitment, causing signal desensitization. nih.gov

Comparative Analysis and Future Research Trajectories for Substance P 4 11

Distinctions in Biological Activity Between Substance P(4-11), Full-Length Substance P, and Other Fragments

The biological landscape of the tachykinin family is not defined solely by the full-length neuropeptides but is significantly nuanced by the activity of their metabolic fragments. researchgate.net Substance P (SP), an undecapeptide, undergoes enzymatic cleavage in vivo, generating a variety of smaller peptides, including the C-terminal fragment Substance P(4-11). nih.govdiva-portal.org These fragments are not merely inactive byproducts; instead, they often exhibit distinct biological activity profiles compared to the parent peptide and to each other, particularly in their effects on cellular signaling and receptor interactions. researchgate.net

Full-length Substance P is a versatile signaling molecule that primarily interacts with the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). mdpi.commdpi.com This interaction triggers the activation of multiple G proteins, predominantly Gαq and Gαs. physiology.orgbiorxiv.org Activation of Gαq leads to an increase in intracellular calcium concentrations ([Ca]i), while Gαs activation stimulates the production of cyclic 3′,5′-adenosine monophosphate (cAMP). physiology.orgnih.gov This dual signaling capacity allows full-length SP to mediate a broad range of physiological and pathological processes, including pain transmission, neurogenic inflammation, immune modulation, and smooth muscle contraction. nih.govjneurology.comkenhub.com

In stark contrast, C-terminal fragments of SP, such as SP(4-11), exhibit a more restricted signaling profile, a phenomenon known as biased agonism. physiology.orgescholarship.org Studies on SP metabolites have shown that N-terminal truncation can lead to a loss of cAMP signaling while retaining the ability to mobilize intracellular calcium. physiology.orgnih.gov For instance, the fragment SP(6-11) was found to be a Gq-biased agonist, potently stimulating the [Ca]i pathway but not the cAMP pathway. physiology.orgescholarship.org Cryo-electron microscopy studies suggest that interactions between the N-terminal portion of full-length SP and the extracellular loops of the NK1R are critical for potent Gs (cAMP) signaling. biorxiv.orgescholarship.org As SP(4-11) lacks these N-terminal amino acids, it primarily activates the Gq-calcium pathway.

This divergence in signaling translates to distinct cellular functions. While full-length SP orchestrates a broad inflammatory response, the functions of SP(4-11) can be more specific. For example, SP(4-11) has been shown to stimulate the proliferation of human T lymphocytes and elicit a chemiluminescent response in human polymorphonuclear leukocytes (PMNs), indicating a role in specific immune cell activation. medchemexpress.com

Table 1: Comparative Biological Effects of Substance P and Its Fragments

CompoundPrimary Signaling Pathway(s)Key Cellular Functions
Full-Length Substance PGαq (↑ [Ca]i) and Gαs (↑ cAMP) physiology.orgbiorxiv.orgnih.govNeurogenic inflammation, pain transmission, vasodilation, immune modulation, smooth muscle contraction. nih.govjneurology.comkenhub.com
Substance P(4-11)Primarily Gαq (↑ [Ca]i) physiology.orgnih.govmedchemexpress.comStimulation of T-lymphocyte proliferation, activation of polymorphonuclear leukocytes. medchemexpress.com Can act as an NK1R antagonist in some contexts. nih.gov
Substance P(1-7)Binds to distinct, non-NK1 sites diva-portal.orgAntinociceptive (pain-relieving) effects, counteracting the pronociceptive effect of full-length SP. researchgate.netdiva-portal.org

The tachykinin system includes three main neurokinin receptors: NK1R, NK2R, and NK3R, each with a preferential endogenous ligand (SP for NK1R, Neurokinin A for NK2R, and Neurokinin B for NK3R). mdpi.com Full-length SP has the highest affinity for the NK1R but can also bind to and activate NK2R and NK3R, albeit with lower potency. jneurology.com This cross-reactivity allows for a broader spectrum of action.

In contrast, C-terminal fragments often display enhanced receptor selectivity. Substance P(4-11) is recognized as a highly selective agonist for the NK1 receptor. medchemexpress.commedchemexpress.com This heightened selectivity stems from the fact that the C-terminal region of SP (specifically the Phe-X-Gly-Leu-Met-NH2 sequence) is the core "message" domain required for receptor activation. nih.gov The N-terminal portion, or the "address" domain, contributes to affinity and selectivity for different tachykinin receptors. By lacking the N-terminal sequence, SP(4-11) loses significant affinity for NK2R and NK3R, focusing its activity on NK1R.

Furthermore, subtle modifications to this fragment can create antagonists with high selectivity for specific receptor subtypes. For example, the synthetic analogue [D-Pro4,D-Trp7,9,10, Phe11]SP-(4-11) was identified as a selective antagonist for the SP-P receptor, a subtype of the NK1 receptor found in preparations like the guinea pig ileum, while being inactive at the SP-E subtype found in the hamster urinary bladder. nih.gov This demonstrates that the fragment's structure is a critical determinant of its affinity and selectivity profile.

Table 2: Receptor Selectivity Profile of Tachykinin Peptides

PeptidePrimary Receptor TargetOther Receptor Interactions
Full-Length Substance PNK1R (high affinity) jneurology.comNK2R and NK3R (lower affinity). jneurology.com Also activates MRGPRX2 on mast cells. nih.gov
Substance P(4-11)NK1R (highly selective agonist) medchemexpress.commedchemexpress.comMinimal to no significant interaction with NK2R and NK3R.
Neurokinin A (NKA)NK2R (preferential) biorxiv.orgActivates NK1R, but with biased signaling (Gq selective). biorxiv.org
[D-Pro4,D-Trp7,9,10, Phe11]SP-(4-11)Selective antagonist for SP-P subtype of NK1R nih.govInactive at SP-E subtype of NK1R. nih.gov

Conceptual Implications of Substance P(4-11) Activity in Neuropeptide Biology

The study of SP(4-11) and other SP fragments has profound implications for our understanding of neuropeptide biology, challenging the traditional view that peptide degradation leads exclusively to inactivation.

The differential activities of SP fragments provide a compelling case for the concept that proteolytic processing is a mechanism for generating new, functionally distinct signaling molecules. researchgate.net Rather than being inert metabolites, fragments like SP(4-11) and SP(1-7) possess unique biological profiles. SP(4-11) acts as a biased agonist at the NK1R, preserving one signaling output (calcium mobilization) while losing another (cAMP production). physiology.orgnih.gov Even more striking is the N-terminal fragment SP(1-7), which produces antinociceptive effects, directly opposing the pronociceptive action of its parent peptide, likely by acting on a separate, non-tachykinin receptor system. researchgate.netdiva-portal.org

This phenomenon is not unique to Substance P. Many other neuropeptides, including angiotensin and dynorphin, are now known to be processed into fragments with pharmacological profiles that differ considerably from the parent peptide. researchgate.net This establishes a paradigm where a single neuropeptide gene can give rise to a cascade of active molecules, each with a specific function, thereby vastly expanding the signaling repertoire of the nervous and immune systems. mdpi.com

The generation of bioactive fragments is governed by the activity of specific proteases in the extracellular space. nih.gov Full-length SP is a known substrate for several enzymes, including neprilysin (NEP) and endothelin-converting enzyme-1 (ECE-1). nih.govmdpi.com The action of these enzymes is not random; they cleave SP at specific peptide bonds, leading to the formation of a predictable set of fragments. diva-portal.org For example, peptidomic analysis has shown that a primary cleavage site in the spinal cord is after the ninth residue, generating SP(1-9). nih.gov

This enzymatic processing acts as a critical regulatory layer, controlling not just the concentration and half-life of the parent neuropeptide but also the nature of the resulting signal. researchgate.netnih.gov The local expression and activity of different proteases can therefore dictate whether the biological response in a given tissue is driven by the full-length peptide or one of its bioactive fragments. This "metabolic switching" allows for a highly nuanced and context-dependent regulation of neuropeptide function, where the same initial peptide release can lead to different physiological outcomes depending on the enzymatic environment. physiology.orgnih.gov

Unexplored Mechanistic Pathways and Novel Research Hypotheses for Substance P(4-11)

Despite progress, significant questions regarding Substance P(4-11) remain, opening avenues for future investigation.

Structural Basis of Biased Agonism: A primary area for future research is to fully elucidate the structural mechanism behind the biased agonism of SP(4-11) at the NK1R. It is hypothesized that the lack of the N-terminal region, which interacts with the receptor's extracellular loops, prevents the conformational changes necessary for Gs protein coupling, while preserving the interactions of the C-terminal "message" domain deep within the receptor that are required for Gq activation. biorxiv.orgescholarship.org High-resolution structural studies of NK1R bound to SP(4-11), combined with molecular dynamics simulations, could validate this hypothesis and provide a detailed blueprint for designing pathway-selective drugs.

Physiological and Pathological Relevance: While SP(4-11) is known to be produced, its specific physiological roles remain largely unexplored. A key hypothesis is that SP(4-11) and other biased fragments are not just laboratory curiosities but are generated in vivo under specific conditions to fine-tune biological responses. Future research should focus on developing methods to quantify endogenous levels of SP(4-11) in different tissues during health and disease (e.g., in chronic inflammation or neuropathic pain). This could reveal whether the "metabolic switch" to producing SP(4-11) is a key feature of certain pathologies and whether targeting this fragment could offer a more precise therapeutic strategy than blocking all SP activity.

Identification of Generating Proteases: The specific proteases responsible for generating the SP(4-11) fragment from full-length SP in vivo are not well defined. Identifying these enzymes would be a crucial step. A novel research hypothesis is that specific inflammatory or neuronal signals upregulate a particular set of proteases that favor the production of SP(4-11) over other fragments. Discovering these enzymes would provide new therapeutic targets to modulate the balance between full-length SP and its bioactive fragments.

Novel Tachykinin-like Peptides: The recent discovery of novel, naturally occurring capped peptides, such as CAP-TAC1 (pGlu-FFGLM-NH2), which has homology to C-terminal SP fragments and is a potent agonist of the TACR1 receptor, suggests our understanding of the tachykinin system is incomplete. biorxiv.org This opens the hypothesis that a larger family of endogenous, fragment-like tachykinin agonists exists. Future peptidomic studies should search for other such molecules, which could represent an entirely new class of signaling agents derived from known neuropeptide genes.

Identification of Additional Receptors or Interaction Partners

Substance P (SP) and its fragments primarily exert their effects through the neurokinin (NK) receptor family, with a particular affinity for the neurokinin-1 receptor (NK1R). jneurology.comnih.gov Substance P(4-11), a C-terminal fragment of SP, demonstrates a high degree of selectivity for the NK1 receptor. medchemexpress.com Research indicates that this fragment, which can be represented as FGLM-NH2, is a potent tachykinin receptor agonist. biorxiv.org The interaction is largely mediated by the C-terminal region of the peptide moving into deep contact with the transmembrane regions of the NK1R. mdpi.com

While the NK1 receptor is the principal target, the broader family of tachykinin receptors, including NK2R and NK3R, remain potential, albeit lower-affinity, interaction partners for SP and its fragments. jneurology.comnih.gov Full-length SP can bind to NK2R and NK3R with lower affinity, and it is plausible that fragments like SP(4-11) could have unique binding profiles at these receptors under specific physiological concentrations. jneurology.comrndsystems.com

Interestingly, research comparing the effects of full-length SP with its fragments has revealed differences in receptor activation dynamics. One in vitro study on canine arteries showed that while SP caused desensitization of tachykinin receptors, the C-terminal fragment SP(4-11) did not induce the same effect. jneurosci.org This suggests that while both peptides bind to the NK1R, the N-terminal portion of SP, absent in SP(4-11), may be crucial for inducing receptor desensitization, implying a distinct functional outcome from the fragment's interaction. This highlights the potential for SP fragments to engage with receptors or associated proteins in a manner that diverges from the parent undecapeptide, a critical area for future investigation.

Investigation of Post-Translational Modifications on Substance P(4-11) Activity

The activity of Substance P and its fragments is heavily influenced by post-translational modifications (PTMs). The parent molecule, SP, is derived from the preprotachykinin-A gene and undergoes enzymatic processing to become active. jneurology.com A crucial PTM for all tachykinins is C-terminal amidation, which is essential for receptor activation. iiarjournals.org Since Substance P(4-11) is a C-terminal fragment, this amidation is critical to its biological activity as an NK1R agonist. biorxiv.orgrndsystems.com

The enzymes responsible for these modifications are key to the generation of active peptides. For instance, peptidylglycine alpha-hydroxylating monooxygenase (PHM) is a rate-limiting enzyme in the post-translational activation of SP from its glycine-extended precursor. researchgate.net The cellular machinery that processes the full-length SP is therefore directly responsible for the creation and subsequent activity of SP(4-11).

Furthermore, other PTMs on related tachykinins, such as N-terminal acetylation on mouse hemokinin-1, have been shown to be brain-specific and may provide greater stability and potency for ligand-receptor interactions. iiarjournals.org While acetylation of SP(4-11) itself has not been extensively documented, this raises the possibility that similar modifications could occur on SP fragments in specific tissues, altering their activity, stability, or interaction partners. Investigating the native state of SP(4-11) in various tissues is necessary to determine if such modifications exist and what role they play in its function.

PTMs can also affect the receptors. The NK1R itself can be glycosylated, and this modification can influence signaling by accelerating SP-induced receptor endocytosis. nih.gov

Elucidation of Specific Cellular and Subcellular Distribution Patterns

The distribution of Substance P(4-11) is intrinsically linked to the location of its parent peptide, Substance P, and the enzymes that metabolize it. Substance P and its NK1 receptor are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal cells like immune cells, endothelial cells, and fibroblasts. jneurology.comwikipedia.org SP is found in high concentrations in the dorsal root ganglia, hippocampus, cortex, basal ganglia, and spinal cord. jneurology.com

Recent studies have demonstrated that various cell types actively metabolize SP into smaller fragments. Macrophages, endothelial cells, and fibroblasts have been shown to process SP into a range of N- and C-terminal metabolites, including fragments like SP(5-11), SP(7-11), and SP(6-11). nih.govphysiology.org The generation of these fragments indicates that the cellular and subcellular distribution of SP(4-11) is likely to be prominent in tissues where SP is released and comes into contact with these metabolizing cells, such as sites of inflammation, wound healing, and neuro-immune interfaces. nih.govfrontiersin.org

At the subcellular level, NK1 receptors are located on the plasma membranes of cell bodies and dendrites. psychiatrist.com Upon binding SP, the receptor-ligand complex is internalized into endosomes. wikipedia.orgpsychiatrist.com This trafficking mechanism suggests that SP(4-11), upon binding to NK1R, would also be localized within the endosomal pathway of target cells. Studies on primate globus pallidus have shown that NK1 receptors are found at both postsynaptic and presynaptic sites, as well as on intracellular organelles, indicating a complex distribution where SP fragments could exert their effects. researchgate.net The precise subcellular compartments where SP is cleaved to SP(4-11) remain an area for further research.

Prospects for Advanced Research Methodologies in Substance P(4-11) Studies

Application of Advanced Imaging Techniques

Future research on Substance P(4-11) will greatly benefit from the application of advanced imaging technologies to visualize its distribution, receptor interactions, and functional effects with high resolution.

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT): These molecular imaging techniques are well-suited for monitoring neuroreceptor availability and target engagement in vivo. mdpi.com The development of a stable, high-affinity radiolabeled version of Substance P(4-11) could enable PET and SPECT studies to map the precise distribution of its binding sites (primarily NK1R) in the brain and peripheral tissues under various physiological and pathological conditions. dovepress.com This would provide invaluable information on the specific roles of this fragment.

Super-Resolution Microscopy (SRM): Techniques like Structured Illumination Microscopy (SIM) have pushed the boundaries of optical microscopy, allowing for the visualization of subcellular structures and molecular interactions at resolutions around 100 nm. nih.gov By using fluorescently labeled Substance P(4-11), SRM could be used in vitro to track the fragment's journey into the cell, its binding to NK1R, receptor internalization, and its trafficking through different organelles in real-time. nih.gov

High-Performance Low-Field-Strength MRI: This emerging MRI technology offers advantages for imaging in regions with high magnetic susceptibility, such as near air-tissue interfaces in the lungs and intestines, where the SP/NK1R system is active. rsna.org It could be used in preclinical models to assess the downstream physiological consequences of SP(4-11) activity, such as changes in blood flow or inflammation, in these challenging anatomical areas. rsna.org

Utilization of Omics Technologies (e.g., Proteomics, Metabolomics)

Omics technologies, which allow for the large-scale study of biological molecules, offer a powerful approach to unraveling the complex roles of Substance P(4-11). elsevier.esnih.gov

Proteomics: This technology can be used to identify the complete set of proteins in a biological sample. In the context of SP(4-11), proteomics could be employed to:

Identify the specific endopeptidases and exopeptidases in different tissues that are responsible for cleaving full-length SP to produce the SP(4-11) fragment.

Analyze the downstream signaling pathways activated by SP(4-11). By comparing the phosphoproteome of cells before and after stimulation with SP(4-11), researchers can identify the specific kinases and signaling proteins that are activated upon NK1R engagement by the fragment. mdpi.com

Metabolomics: This field involves the comprehensive analysis of all small-molecule metabolites in a sample. mdpi.com Untargeted metabolomics can reveal the systemic impact of SP(4-11) activity. nih.gov By analyzing changes in the metabolome of cells, tissues, or biofluids following administration of SP(4-11), it may be possible to identify novel metabolic pathways regulated by this peptide fragment. diabetesjournals.org This approach could uncover previously unknown biological functions and provide new biomarkers associated with SP(4-11) activity.

Development of Novel In Vitro and In Vivo Models

To dissect the specific functions of Substance P(4-11) from those of its parent peptide and other fragments, more sophisticated biological models are required.

Novel In Vitro Models: Traditional 2D cell cultures often fail to replicate the complex microenvironment of tissues. Future studies should utilize advanced models such as:

Organoids: Three-dimensional, self-organizing structures derived from stem cells that mimic the architecture and function of organs like the brain or intestine. These models would allow for the study of SP(4-11) in a more physiologically relevant context.

Co-culture Systems: Models that incorporate multiple cell types, such as neurons, glial cells, and immune cells, can be used to study the intercellular signaling networks modulated by SP(4-11). For instance, an in vitro model of neuroinflammation could elucidate how SP(4-11) mediates communication between neurons and microglia. nih.gov

Novel In Vivo Models: The development of genetically modified animal models will be crucial for isolating the effects of SP(4-11).

CRISPR/Cas9 Gene Editing: This technology could be used to create animal models with targeted mutations. For example, a model could be engineered where the enzymatic cleavage sites on the preprotachykinin-A precursor that lead to SP(4-11) are altered, thus preventing its formation and allowing researchers to study the consequences of its absence.

Xenograft Models: In cancer research, where the NK1R is often overexpressed, human tumor cells can be implanted in immunodeficient mice. mdpi.com These models are valuable for testing the specific effects of SP(4-11) on tumor growth and angiogenesis. researchgate.net

Data Tables

Research Findings on Substance P Fragments

CompoundPrimary ReceptorKey Research Finding(s)Reference(s)
Substance P (Full-length)NK1R (high affinity), NK2R/NK3R (low affinity)Induces NK1R internalization and desensitization; involved in pain, inflammation, and mood. jneurology.comjneurosci.orgwikipedia.orgpsychiatrist.com
Substance P(4-11)NK1R (highly selective)Potent NK1R agonist; does not cause receptor desensitization in some models; induces cytotoxic activity of platelets. medchemexpress.combiorxiv.orgjneurosci.orgresearchgate.net
Substance P(6-11)NK1RActivates Gq signaling preferentially over Gs signaling; shows hypotensive effects. biorxiv.orgmedchemexpress.com

Q & A

Q. Advanced Experimental Design

  • Receptor Binding Assays : Use radiolabeled Substance P (e.g., ³H-SP) in competition binding studies. Substance P(4-11) shows IC₅₀ of 15 nM for NK1, requiring careful control of nonspecific binding using excess unlabeled ligand .
  • Cross-Reactivity : Validate assay specificity; Substance P(4-11) exhibits >100% cross-reactivity in Substance P-targeted ELISAs, unlike shorter fragments (e.g., SP(7-11)) .
  • Cell Models : Prefer transfected HEK-293 cells expressing human NK1 receptors to minimize endogenous receptor interference .

How should researchers address contradictory findings in Substance P(4-11)’s bioactivity across different pharmacological models?

Data Contradiction Analysis
Discrepancies may arise from:

  • Enzyme Degradation : Substance P(4-11) resists dipeptidyl aminopeptidase cleavage better than full-length Substance P, enhancing its activity in certain assays .
  • Species-Specific Responses : Guinea pig ileum assays show robust contraction responses, while murine CNS models may require higher doses due to receptor density variations .
  • Solution : Include enzymatic inhibitors (e.g., phosphoramidon) in assays and standardize species/tissue sources .

What advanced techniques can elucidate the structural determinants of Substance P(4-11)’s receptor specificity?

Q. Mechanistic Research

  • Alanine Scanning : Systematically replace residues (e.g., Phe⁷, Leu¹⁰) to identify critical binding motifs. C-terminal residues (Phe-Phe-Gly-Leu-Met-NH₂) are essential for NK1 agonism .
  • Chimeric Receptor Studies : Hybrid NK1/NK3 receptors reveal that Substance P(4-11)’s selectivity depends on receptor extracellular loop interactions .
  • Molecular Dynamics Simulations : Model peptide-receptor docking to predict residues driving Gq-protein coupling and intracellular signaling .

How can researchers validate in vivo efficacy of Substance P(4-11) in neuroinflammatory models while minimizing off-target effects?

Q. Translational Research Design

  • Dosing Strategy : Administer intrathecally (0.5–2.0 nmol in mice) to bypass peripheral metabolism and target CNS NK1 receptors .
  • Behavioral Endpoints : Quantify scratching/biting responses in rodents as a proxy for NK1 activation, with controls for nonspecific effects (e.g., opioid receptor antagonists) .
  • Biomarker Validation : Measure CSF levels of pro-inflammatory cytokines (e.g., IL-1β) post-administration to correlate bioactivity with anti-inflammatory outcomes .

What statistical approaches are recommended for analyzing dose-response data in Substance P(4-11) studies?

Q. Data Analysis Methodology

  • Nonlinear Regression : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ values (e.g., GraphPad Prism). Report Hill slopes to assess cooperativity .
  • Error Handling : Use replicates (n ≥ 3) and propagate errors for IC₅₀ confidence intervals. For behavioral data, apply ANOVA with post-hoc corrections .
  • Reproducibility : Share raw datasets (e.g., via supplementary tables) and detail normalization methods (e.g., baseline subtraction in ileum contraction assays) .

How can researchers mitigate challenges in synthesizing stable analogs of Substance P(4-11) for prolonged receptor activation?

Q. Advanced Synthetic Chemistry

  • D-Amino Acid Substitution : Replace L-Phe⁷ with D-Phe to reduce proteolysis, enhancing in vivo stability without altering receptor binding .
  • PEGylation : Conjugate polyethylene glycol to the N-terminus to extend half-life in circulation while retaining agonist activity .
  • Validation : Test analogs in protease-rich environments (e.g., serum incubation) and compare degradation rates to the parent peptide .

What ethical and methodological standards apply when extrapolating Substance P(4-11) findings from animal models to human pathophysiology?

Q. Translational Ethics & Design

  • Species Limitations : Acknowledge differences in NK1 receptor distribution (e.g., human vs. rodent CNS) when interpreting behavioral data .
  • Human Tissue Models : Use post-mortem brain slices or induced pluripotent stem cell-derived neurons to bridge preclinical findings .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human tissue use .

Q. Tables for Key Data

Parameter Substance P(4-11) Full-Length Substance P
NK1 Receptor IC₅₀ 15 nM 2–5 nM
Enzymatic Stability Resists aminopeptidase cleavageRapidly degraded
Cross-Reactivity (ELISA) >100% 100%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.